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Pharmacokinetic profiling of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine derivatives

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine Derivatives Foreword: The Strategic Imperative of Early Pharmacokinetic Profiling In modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine Derivatives

Foreword: The Strategic Imperative of Early Pharmacokinetic Profiling

In modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. The pharmacokinetic (PK) profile of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—is a principal determinant of its ultimate clinical success. A compound with outstanding in vitro potency can fail catastrophically if it cannot achieve and maintain therapeutic concentrations at the target site in vivo. This guide provides a comprehensive framework for the robust pharmacokinetic profiling of a promising class of molecules: 1-[3-(fluoromethyl)azetidin-3-yl]methanamine derivatives. The incorporation of the strained azetidine ring is a strategic choice in medicinal chemistry, often employed to enhance metabolic stability, solubility, and receptor affinity.[1][2][3] However, this unique structural motif also necessitates a tailored and rigorous PK evaluation.

This document is structured to guide researchers and drug development professionals through the critical stages of PK profiling, from early in vitro screening to definitive in vivo studies. The methodologies described herein are grounded in established principles and are designed to be self-validating, providing a clear and logical path for decision-making in the progression of these novel chemical entities.

The Azetidine Scaffold: A Double-Edged Sword in Pharmacokinetics

The four-membered azetidine ring is increasingly utilized as a privileged scaffold in drug design.[4] Its inherent ring strain and sp3-rich character can confer significant advantages:

  • Metabolic Stability: The azetidine nitrogen can be more resistant to N-dealkylation, a common metabolic liability for many amine-containing drugs.[2] Furthermore, strategic substitution, such as the fluoromethyl group in the titular derivatives, can block potential sites of metabolism.

  • Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and provide a rigid conformational constraint, which can lead to improved binding affinity and selectivity.[1][2]

  • Access to Novel Chemical Space: The unique three-dimensional geometry of substituted azetidines allows for the exploration of novel interactions with biological targets.[2][5]

Despite these benefits, the unique structure also presents potential challenges that a robust PK profiling program must address. The potential for unexpected metabolic pathways or transport liabilities underscores the importance of the systematic evaluation detailed in the following sections.

Foundational In Vitro ADME Profiling: Building a Predictive Framework

Early-stage in vitro ADME assays are essential for triaging compounds and guiding medicinal chemistry efforts.[6][7][8] These assays provide initial data on a compound's intrinsic liabilities and help to build a predictive model of its in vivo behavior.[8][9]

Metabolic Stability Assessment

A compound's susceptibility to metabolism is a critical factor influencing its half-life and bioavailability.[10][11] We employ a tiered approach to assess metabolic stability.

This assay provides a rapid assessment of a compound's vulnerability to Phase I (oxidative) metabolism mediated by cytochrome P450 (CYP) enzymes.[12]

Scientific Rationale: Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes, which are responsible for the metabolism of a vast number of drugs.[12] This assay is a cost-effective, high-throughput screen to identify metabolically labile compounds early in the discovery process.[6][13]

Experimental Protocol: Liver Microsomal Stability

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a working solution by diluting the stock to 100 µM in acetonitrile.

  • Reaction Mixture Preparation: In a 96-well plate, combine pooled liver microsomes (from human, rat, or mouse) at a final concentration of 0.5 mg/mL and NADPH (a cofactor for CYP enzymes) at a final concentration of 1 mM in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Add the test compound to the reaction mixture to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

  • Incubation: Incubate the plate at 37°C with shaking.

  • Time Points and Quenching: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding it to a 96-well plate containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[12][14]

For compounds showing moderate to high stability in microsomes, hepatocyte stability assays offer a more comprehensive assessment, incorporating both Phase I and Phase II (conjugative) metabolism, as well as cellular uptake processes.[9][13]

Scientific Rationale: Cryopreserved hepatocytes contain a full complement of metabolic enzymes and transporters, providing a more physiologically relevant in vitro system than microsomes.[9] This assay is crucial for predicting hepatic intrinsic clearance (CLint).[10][13]

Experimental Protocol: Hepatocyte Stability

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes (human, rat, or mouse) according to the supplier's instructions and determine cell viability (must be >80%).

  • Compound Preparation: Prepare a stock solution of the test compound as described for the microsomal assay.

  • Incubation: In a 96-well plate, incubate hepatocytes at a density of 0.5-1.0 x 10^6 viable cells/mL with the test compound (final concentration 1 µM) in an appropriate incubation medium at 37°C in a humidified CO2 incubator.

  • Time Points and Quenching: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis: Process and analyze the samples as described in the microsomal stability protocol.

Data Presentation: Metabolic Stability

Compound IDTest Systemt1/2 (min)Intrinsic Clearance (µL/min/mg protein or /10^6 cells)
AZ-FMe-001Human Liver Microsomes> 60< 10
AZ-FMe-002Human Liver Microsomes2527.7
AZ-FMe-001Human Hepatocytes1106.3
AZ-FMe-002Human Hepatocytes4515.4
Verapamil (Control)Human Liver Microsomes886.6
Cell Permeability and Efflux Liability

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal permeability.[15][16][17]

Scientific Rationale: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer with tight junctions and express key uptake and efflux transporters, thus mimicking the intestinal barrier.[16][17] By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, one can determine the apparent permeability coefficient (Papp) and the efflux ratio (ER), which indicates if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[15][18]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.

  • Compound Dosing:

    • A-B Transport: Add the test compound (e.g., 10 µM) to the apical (donor) chamber.

    • B-A Transport: Add the test compound to the basolateral (donor) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At a specified time point (e.g., 2 hours), take samples from the receiver chambers. Also, take a sample from the donor chamber at t=0 for an accurate starting concentration.

  • Analysis: Quantify the concentration of the test compound in all samples by LC-MS/MS.

  • Calculation: Calculate the Papp value and the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests the compound is subject to active efflux.[15]

Data Presentation: Caco-2 Permeability

Compound IDPapp (A-B) (10^-6 cm/s)Papp (B-A) (10^-6 cm/s)Efflux RatioPermeability Class
AZ-FMe-00115.216.11.1High
AZ-FMe-0028.525.53.0Moderate (Efflux)
Propranolol (High Perm.)20.522.11.1High
Atenolol (Low Perm.)0.50.61.2Low
Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins governs its distribution and the concentration of free (unbound) drug available to interact with its target and be cleared.[19][20]

Scientific Rationale: Only the unbound fraction of a drug is pharmacologically active. High plasma protein binding can limit drug distribution into tissues and reduce its clearance. Equilibrium dialysis is considered the gold standard method for determining the fraction unbound (fu).[20][21]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Compound Preparation: Spike plasma (human, rat, or mouse) with the test compound to the desired concentration (e.g., 1 µM).

  • Device Setup: Add the spiked plasma to the sample chamber of a RED device. Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.[22]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[21][22]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching and Analysis: Add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot to ensure identical matrix conditions for analysis. Precipitate proteins with acetonitrile containing an internal standard and analyze both samples by LC-MS/MS.[22]

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Definitive In Vivo Pharmacokinetic Studies

While in vitro assays are predictive, in vivo studies are required to understand how a compound behaves in a complete biological system.[23][24] These studies are essential for selecting clinical candidates and are a key component of any Investigational New Drug (IND) application.[25][26]

Study Design and Execution

A well-designed in vivo PK study provides crucial information on a compound's bioavailability, clearance, volume of distribution, and half-life.[27][28]

Scientific Rationale: Administering the compound via both intravenous (IV) and oral (PO) routes allows for the determination of absolute oral bioavailability (F%). The IV dose provides a direct measure of systemic clearance and volume of distribution, while the PO dose reveals the extent of absorption and first-pass metabolism.

Experimental Protocol: Rodent In Vivo PK Study

  • Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent species), typically in groups of n=3-5 per dose route.

  • Dose Formulation: Prepare a clear, sterile solution for IV administration (e.g., in saline/solubilizing agent) and a solution or suspension for PO gavage (e.g., in 0.5% methylcellulose).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (e.g., ~100 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.[29][30]

Bioanalytical Method Validation (LC-MS/MS)

A robust and validated bioanalytical method is the cornerstone of any PK study, ensuring the accuracy and reliability of the concentration data.[14] Validation should be conducted in accordance with regulatory guidelines.[31][32]

Key Validation Parameters:

  • Selectivity and Specificity: No interference from endogenous matrix components at the retention time of the analyte and internal standard.[31]

  • Linearity and Range: The calibration curve must be linear over the expected concentration range.[31]

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be <15% (20% at the Lower Limit of Quantification, LLOQ), and accuracy (%Bias) should be within ±15% (±20% at LLOQ).

  • Recovery and Matrix Effect: Consistent and reproducible extraction recovery and minimal ion suppression or enhancement from the biological matrix.[31]

  • Stability: The analyte must be stable under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Pharmacokinetic Data Analysis

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as WinNonlin. This analysis yields key PK parameters that describe the compound's in vivo disposition.

Data Presentation: Key In Vivo PK Parameters

ParameterIV (1 mg/kg)PO (5 mg/kg)UnitsDescription
Cmax250180ng/mLMaximum observed plasma concentration
Tmax0.081.0hTime to reach Cmax
AUC(0-inf)8502550ng*h/mLArea under the concentration-time curve
CL19.6-mL/min/kgClearance
Vdss1.5-L/kgVolume of distribution at steady state
t1/24.55.1hTerminal half-life
F%-71%Absolute oral bioavailability

Visualizing the Workflow

A systematic approach is crucial for efficient and effective pharmacokinetic profiling. The following diagrams illustrate the overall workflow and a key experimental process.

Overall PK Profiling Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Decision MetStab Metabolic Stability (Microsomes, Hepatocytes) Perm Caco-2 Permeability (Papp, Efflux Ratio) PPB Plasma Protein Binding (Fraction Unbound) PK_Study Rodent PK Study (IV & PO Dosing) PPB->PK_Study Inform Study Design Bioanalysis LC-MS/MS Bioanalysis PK_Study->Bioanalysis PK_Params Calculate PK Parameters (CL, Vd, t1/2, F%) Bioanalysis->PK_Params Decision Candidate Selection PK_Params->Decision

Caption: Integrated workflow for pharmacokinetic profiling.

Caco-2 Bidirectional Permeability Assay Logic

Caco2 cluster_apical Apical (A) cluster_ba start Dose Compound (10 uM) node_a Donor Chamber start->node_a:f0 A -> B Transport node_d Donor Chamber start->node_d:f0 B -> A Transport node_b Receiver Chamber node_a:f0->node_b:f0 Measure Papp(A-B) end_node Calculate Efflux Ratio node_b->end_node node_c Receiver Chamber node_d:f0->node_c:f0 Measure Papp(B-A)

Caption: Logic flow for determining efflux in Caco-2 assays.

Conclusion and Strategic Outlook

The pharmacokinetic profiling of 1-[3-(fluoromethyl)azetidin-3-yl]methanamine derivatives requires a systematic, multi-faceted approach. By integrating robust in vitro assays for metabolic stability, permeability, and plasma protein binding with definitive in vivo studies, researchers can build a comprehensive understanding of a compound's ADME properties. This data-driven strategy is not merely a set of experiments; it is a critical component of modern drug discovery that enables informed decision-making, optimizes resource allocation, and ultimately increases the probability of selecting a clinical candidate with a high likelihood of success. The methodologies outlined in this guide provide a validated pathway to de-risk novel azetidine-containing compounds and accelerate their journey from the laboratory to the clinic.

References

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  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • In Vitro ADME Assays and Services. (n.d.). ICE Bioscience.
  • Caco-2 cell permeability assays to measure drug absorption. (2005, August 15). PubMed.
  • Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
  • Metabolic Stability Services. (n.d.). Eurofins Discovery.
  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. (n.d.). PubMed.
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization. (n.d.). Sigma-Aldrich.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
  • Advanced in lc-ms/ms bioanalytical method validation. (n.d.). Allied Academies.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen.
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). PMC.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem.
  • Application Notes and Protocols: A Guide to Protein Binding Assays. (n.d.). Benchchem.
  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed.
  • Plasma Protein Binding. (n.d.). QPS.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022, September 15). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.
  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute.
  • LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies. (2023, September 15). PubMed.
  • In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 24). YouTube.
  • In Vivo Pharmacokinetics. (n.d.). WuXi AppTec DMPK.
  • Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. (2024, November 5). Journal of Applied Pharmaceutical Science.
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Sources

Exploratory

Elucidating the In Vitro Mechanism of Action of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine (AZ-FM-01): A Technical Guide for Preclinical Characterization

Introduction The development of novel therapeutics for central nervous system (CNS) disorders requires innovative molecular scaffolds that can precisely modulate neuronal signaling pathways. The compound 1-[3-(Fluorometh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of novel therapeutics for central nervous system (CNS) disorders requires innovative molecular scaffolds that can precisely modulate neuronal signaling pathways. The compound 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine, hereafter designated AZ-FM-01, represents such a novel chemical entity. Its structure is characterized by three key features: a conformationally rigid azetidine ring, a primary methanamine group, and a fluoromethyl moiety.

The azetidine scaffold is a "privileged structure" in CNS drug design, known for conferring improved metabolic stability and binding affinity by reducing the entropic penalty upon binding to a target.[1][2][3] The primary amine is a common pharmacophore in ligands that target monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][5] Furthermore, the incorporation of a fluoromethyl group can enhance potency, metabolic stability, and binding affinity through its unique steric and electronic properties.[6][7]

Based on this structural analysis, it is hypothesized that AZ-FM-01 functions as a monoamine reuptake inhibitor. This guide provides a comprehensive, step-by-step framework for the in vitro characterization of AZ-FM-01, designed to rigorously test this hypothesis and establish a detailed pharmacological profile. The following sections outline the critical experiments, from initial target binding and functional activity to selectivity and mode of action, providing researchers with the rationale and methodology required to elucidate the compound's mechanism of action.

Part 1: Primary Target Affinity Profiling via Radioligand Binding Assays

Expertise & Experience: The Rationale

The foundational step in characterizing any new compound is to determine if it physically interacts with its hypothesized biological targets. A competitive radioligand binding assay is the gold standard for this purpose.[8][9] This technique allows for the precise quantification of a compound's binding affinity (Ki) for a specific receptor or transporter. By measuring how effectively AZ-FM-01 displaces a known high-affinity radioligand from DAT, NET, and SERT, we can establish its potency and selectivity at the binding level. This is a crucial first pass/fail criterion; significant binding affinity is a prerequisite for functional activity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for assessing ligand binding to monoamine transporters.[9][10]

  • Preparation of Membranes:

    • Use commercially available cell lines (e.g., CHO or HEK293) stably expressing human recombinant DAT, NET, or SERT.

    • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[9]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer, determine the total protein concentration (e.g., via BCA assay), and store at -80°C.[10]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, assay buffer, and a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) at a concentration near its dissociation constant (Kd).

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, non-radiolabeled inhibitor (e.g., 10 µM Nomifensine for DAT) to saturate all specific binding sites.[4]

    • Competition Wells: Add membrane preparation, radioligand, and serial dilutions of AZ-FM-01 (typically ranging from 1 pM to 100 µM).

  • Incubation & Filtration:

    • Incubate the plates (e.g., 60 minutes at 30°C) with gentle agitation to reach binding equilibrium.[10]

    • Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.

Data Presentation & Analysis

The raw data (counts per minute) is used to calculate the percentage of specific binding at each concentration of AZ-FM-01. This data is then plotted against the log concentration of AZ-FM-01 to generate a competition curve. Non-linear regression analysis is used to determine the IC50 value (the concentration of AZ-FM-01 that displaces 50% of the radioligand).

The IC50 is an experimentally dependent value. To determine the intrinsic binding affinity of the compound (Ki), the Cheng-Prusoff equation is used.[11][12][13] This equation corrects for the concentration and affinity of the radioligand used in the assay.

Ki = IC50 / (1 + [L]/Kd)

Where:

  • IC50 is the experimentally determined half-maximal inhibitory concentration.

  • [L] is the concentration of the radioligand used.

  • Kd is the dissociation constant of the radioligand for the transporter.

The calculated Ki values for AZ-FM-01 at each transporter should be summarized for clear comparison.

Target TransporterRadioligand UsedAZ-FM-01 Kᵢ (nM)
Dopamine (DAT)[³H]WIN 35,428Value
Norepinephrine (NET)[³H]NisoxetineValue
Serotonin (SERT)[³H]CitalopramValue
Caption: Hypothetical affinity profile of AZ-FM-01 for monoamine transporters.

Visualization: Radioligand Binding Workflow

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_end Quantification & Analysis membranes Membranes from Transporter-Expressing Cells total Total Binding (Membranes + [³H]L) membranes->total nsb Non-Specific Binding (Membranes + [³H]L + Excess Cold Ligand) membranes->nsb comp Competition (Membranes + [³H]L* + AZ-FM-01) membranes->comp radioligand Radioligand ([³H]L*) radioligand->total radioligand->nsb radioligand->comp compound AZ-FM-01 (Serial Dilutions) compound->comp incubate Incubate to Equilibrium filtrate Vacuum Filtration & Washing incubate->filtrate count Scintillation Counting filtrate->count analyze Calculate IC50 & Convert to Ki count->analyze

Caption: Workflow for determining transporter binding affinity (Ki) via competitive radioligand assay.

Part 2: Functional Characterization via Neurotransmitter Uptake Assays

Expertise & Experience: The Rationale

Demonstrating that AZ-FM-01 binds to a transporter is only half the story. The critical next question is whether this binding has a functional consequence. Does it inhibit the transporter's primary role of clearing neurotransmitters from the synapse? A neurotransmitter uptake assay directly answers this question.[5][14] By using either primary neuronal preparations (synaptosomes) or transporter-expressing cell lines, we can measure the rate of radiolabeled neurotransmitter (e.g., [³H]dopamine) uptake and quantify the inhibitory potency (IC50) of AZ-FM-01.[4][15] This experiment is essential to confirm that the compound is not merely a binder but a functional inhibitor, which is the desired pharmacological action for a reuptake inhibitor.

Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay

This protocol describes a cell-based assay but can be adapted for synaptosomes.[14][16]

  • Cell Plating:

    • Seed cells stably expressing the target transporter (e.g., hDAT-CHO cells) into a 96-well plate at an appropriate density (e.g., 40,000-60,000 cells/well) and allow them to form a confluent monolayer.[16]

  • Assay Procedure:

    • Wash the cell monolayer gently with pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Pre-incubate the cells with various concentrations of AZ-FM-01 or vehicle control for a set period (e.g., 20 minutes at 25°C).[4]

    • Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]dopamine (e.g., 50 nM).

    • Allow the uptake to proceed for a short, defined period within the linear range of the transporter (e.g., 10 minutes at 25°C).[4]

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]dopamine.

  • Quantification & Analysis:

    • Lyse the cells in the wells using a lysis buffer.

    • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]dopamine taken up by the cells using a scintillation counter.

    • Define non-specific uptake using a known potent inhibitor (e.g., 10 µM Nomifensine) or by using non-transfected cells.

    • Calculate the percentage inhibition of specific uptake for each concentration of AZ-FM-01.

    • Plot the percentage inhibition against the log concentration of AZ-FM-01 and use non-linear regression to determine the functional IC50 value.

Data Presentation

The functional potencies of AZ-FM-01 at each transporter should be tabulated to allow for direct comparison with the binding affinities.

Target TransporterFunctional IC₅₀ (nM)Binding Kᵢ (nM)
Dopamine (DAT)ValueValue
Norepinephrine (NET)ValueValue
Serotonin (SERT)ValueValue
Caption: Comparison of functional potency (IC50) and binding affinity (Ki) for AZ-FM-01.

Visualization: Mechanism of Reuptake Inhibition

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal vesicle Vesicles (Dopamine) synapse Synaptic Cleft transporter Dopamine Transporter (DAT) receptors Dopamine Receptors da az da1 da1->transporter Reuptake da2 da2->receptors Binding az1 az1->transporter Blockade

Caption: AZ-FM-01 blocks the dopamine transporter (DAT), increasing synaptic dopamine levels.

Part 3: Elucidating the Mode of Inhibition with Enzyme Kinetics

Expertise & Experience: The Rationale

After confirming that AZ-FM-01 is a functional inhibitor, the next logical step is to understand how it inhibits the transporter. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) provides deep mechanistic insight. Competitive inhibitors bind to the same site as the natural substrate (dopamine), while non-competitive inhibitors bind to a different (allosteric) site. This distinction is critical for structure-activity relationship (SAR) studies and for predicting potential drug-drug interactions.

Michaelis-Menten kinetics experiments, visualized using a Lineweaver-Burk plot, are the classical method for determining the mode of inhibition.[17][18][19] By measuring the rate of transporter activity at various substrate concentrations in the presence and absence of AZ-FM-01, we can observe characteristic changes in the kinetic parameters Vmax (maximum transport rate) and Km (substrate concentration at half-maximal velocity).[20][21]

Experimental Protocol: Kinetic Analysis of Uptake Inhibition

  • Assay Setup:

    • Prepare transporter-expressing cells or synaptosomes as described in the functional uptake assay.

    • Design a matrix of experimental conditions with varying concentrations of both the radiolabeled substrate (e.g., [³H]dopamine, spanning concentrations below and above the known Km) and AZ-FM-01 (using a fixed concentration, typically near its IC50).

    • Include a control series with no inhibitor present.

  • Data Collection:

    • For each condition in the matrix, perform the uptake assay as previously described, measuring the initial rate of transport (velocity, V).

  • Data Analysis & Visualization:

    • For both the control and inhibitor-treated conditions, plot the velocity (V) against the substrate concentration ([S]) to generate Michaelis-Menten curves.

    • Transform the data by taking the reciprocal of both velocity (1/V) and substrate concentration (1/[S]).

    • Plot 1/V versus 1/[S] to generate a Lineweaver-Burk plot. The y-intercept of this line is 1/Vmax, and the x-intercept is -1/Km.[18]

    • Compare the plots from the inhibited and uninhibited reactions:

      • Competitive Inhibition: Vmax remains unchanged (same y-intercept), while Km increases (x-intercept moves closer to zero). Lines intersect on the y-axis.

      • Non-competitive Inhibition: Vmax decreases (y-intercept increases), while Km remains unchanged (same x-intercept). Lines intersect on the x-axis.

      • Uncompetitive Inhibition: Both Vmax and Km decrease proportionally. The resulting lines are parallel.

Visualization: Lineweaver-Burk Plots for Inhibition Modes

G cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive c_yint nc_yint_inhib c_xint_inhib c_xint_inhib->c_yint With Inhibitor c_xint_noinhib c_xint_noinhib->c_yint No Inhibitor nc_xint nc_xint->nc_yint_inhib With Inhibitor nc_yint_noinhib nc_xint->nc_yint_noinhib No Inhibitor uc_yint_inhib uc_xint_inhib uc_xint_inhib->uc_yint_inhib With Inhibitor uc_xint_noinhib uc_yint_noinhib uc_xint_noinhib->uc_yint_noinhib No Inhibitor

Caption: Characteristic Lineweaver-Burk plots for different modes of enzyme/transporter inhibition.

Part 4: Off-Target Selectivity and Safety Profiling

Trustworthiness: The Rationale

A compound's value as a potential therapeutic is defined as much by what it doesn't do as by what it does. Off-target interactions are a primary cause of adverse drug effects and clinical trial failures.[22][23][24] Therefore, a comprehensive assessment of AZ-FM-01's selectivity is not just a supplementary step but a core requirement for a trustworthy preclinical data package. By screening the compound against a broad panel of diverse biological targets (receptors, ion channels, enzymes, other transporters), we can identify potential liabilities early in the development process.[25] This proactive approach to safety assessment is fundamental to building confidence in a drug candidate.

Methodology: Broad Panel Off-Target Screening

It is highly efficient and standardized to use a commercial service for broad-panel screening. A typical safety panel screens the test compound at a fixed, high concentration (e.g., 10 µM) against hundreds of clinically relevant targets.

  • Service Selection:

    • Engage a reputable contract research organization (CRO) that offers a comprehensive safety screening panel (e.g., Eurofins SafetyScreen44™, Revvity Lead-Profiling Screen).

  • Assay Principle:

    • The CRO performs a battery of individual binding or functional assays for each target in the panel.

    • The result for each target is typically reported as the percent inhibition or activation caused by the 10 µM concentration of AZ-FM-01.

  • Data Interpretation:

    • A commonly used threshold for a significant "hit" is >50% inhibition or activation at 10 µM.

    • Any significant hits should be followed up with full dose-response curve experiments to determine the IC50 or EC50 for that off-target interaction. This allows for the calculation of a selectivity window (Off-target IC50 / On-target IC50). A larger window indicates greater selectivity and a lower risk of side effects related to that off-target.

Data Presentation

The results should be summarized in a table, highlighting only the most significant off-target interactions.

Target ClassSpecific Off-TargetAssay Type% Inhibition at 10 µMFollow-up IC₅₀ (nM)Selectivity Window (vs. DAT)
GPCR5-HT2A ReceptorBinding65%1,200>100-fold
Ion ChannelhERGBinding<10%>10,000>1,000-fold
EnzymeMAO-AFunctional25%>10,000>1,000-fold
TransporterGABA Transporter 1Functional<5%>10,000>1,000-fold
Caption: Example off-target screening summary for AZ-FM-01. A large selectivity window is desirable.

Conclusion

This technical guide has outlined a logical and rigorous workflow for the in vitro characterization of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine (AZ-FM-01). By systematically progressing from initial binding affinity studies to functional inhibition assays, kinetic mode-of-action analysis, and broad selectivity profiling, researchers can build a comprehensive and trustworthy pharmacological dossier.

The data generated through these experiments will definitively establish whether AZ-FM-01 acts as a potent and selective monoamine reuptake inhibitor, as hypothesized from its structure. A successful outcome—demonstrating high affinity and functional potency for DAT, NET, or SERT, a clear mode of action, and a clean off-target profile—would provide a strong rationale for advancing AZ-FM-01 into further preclinical development, including pharmacokinetic studies and in vivo models of CNS disorders. This structured approach ensures that experimental choices are driven by scientific causality, creating a self-validating data package that meets the highest standards of drug discovery research.

References

  • Calculator.net. Cheng-Prusoff Equation Calculator. Calculator.net. Published August 7, 2024. Available from: [Link].

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. CSPT. Available from: [Link].

  • Shaikh, M., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Published January 5, 2026. Available from: [Link].

  • Jit-Kang, L., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Published July 18, 2025. Available from: [Link].

  • Leff, P. determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods. Published September 15, 2001. Available from: [Link].

  • Wang, Z., et al. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. Chemical Science. Published June 29, 2022. Available from: [Link].

  • Chemonaut. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. Available from: [Link].

  • Transporteur. DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Transporteur. Available from: [Link].

  • Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. Available from: [Link].

  • Broad Institute. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Broad Institute. Published September 7, 2012. Available from: [Link].

  • Wu, J., et al. Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors. Journal of Biomolecular Screening. Published October 15, 2002. Available from: [Link].

  • Greig, I., et al. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Published May 23, 2019. Available from: [Link].

  • Greig, I., et al. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Published May 3, 2019. Available from: [Link].

  • ACS Publications. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Published May 3, 2019. Available from: [Link].

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link].

  • ResearchGate. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. Published August 6, 2025. Available from: [Link].

  • Massive Bio. Off Target Effect. Massive Bio. Published January 6, 2026. Available from: [Link].

  • El Mansari, M., et al. Characterization of the electrophysiological properties of triple reuptake inhibitors on monoaminergic neurons. International Journal of Neuropsychopharmacology. Published March 1, 2011. Available from: [Link].

  • O'Riordan, C., et al. An assay to measure the simultaneous uptake of [3H]dopamine and [14C]serotonin by the human platelet reveals an imipramine-insensitive [3H]dopamine uptake mechanism. Journal of Affective Disorders. Available from: [Link].

  • Khan Academy. Enzyme inhibition and kinetics graphs. Khan Academy. Available from: [Link].

  • Chemistry LibreTexts. 10.2: The Equations of Enzyme Kinetics. Chemistry LibreTexts. Published June 29, 2025. Available from: [Link].

  • Lee, H., et al. Comparison of various estimation methods for the parameters of Michaelis-Menten equation based on in vitro elimination kinetic simulation data. PubMed Central. Available from: [Link].

  • Wikipedia. Michaelis–Menten kinetics. Wikipedia. Available from: [Link].

  • Schmidt, F., et al. Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry. Published March 15, 2014. Available from: [Link].

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Foundational

Biophysical Characterization of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine: A Next-Generation sp³-Rich Fragment

Executive Summary As the pharmaceutical industry shifts away from flat, sp²-hybridized chemical space to avoid off-target toxicities and poor solubility, highly saturated heterocycles like azetidines have emerged as priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the pharmaceutical industry shifts away from flat, sp²-hybridized chemical space to avoid off-target toxicities and poor solubility, highly saturated heterocycles like azetidines have emerged as privileged scaffolds 1. This whitepaper provides an in-depth technical guide for evaluating the binding affinity of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine , a highly functionalized, sp³-rich building block. By utilizing a bipartite biophysical approach—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—we map not just how tightly this fragment binds to a model target like Dipeptidyl Peptidase-4 (DPP-4), but why it binds, isolating the thermodynamic contributions of its unique fluorinated architecture.

Physicochemical Rationale: The Power of Fluorinated Azetidines

The selection of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine for Fragment-Based Drug Discovery (FBDD) is driven by strict physicochemical causality:

  • Conformational Rigidity & Vector Trajectory: Azetidines provide unique conformational vectors for displaying binding elements compared to standard piperazines or linear amines, locking the pharmacophore into a favorable 3D orientation 2.

  • pKa Modulation: Primary amines often suffer from high basicity (pKa > 9.5), leading to phospholipidosis and hERG liabilities. The strategic introduction of the electron-withdrawing fluoromethyl group inductively lowers the pKa of the adjacent methanamine. This enhances membrane permeability and oral exposure without sacrificing the critical salt-bridge interactions required for target engagement 3.

  • Orthogonal Multipolar Interactions: Beyond inductive effects, the fluorine atom can act as a direct structural pharmacophore. Fluorine has been shown to engage in orthogonal multipolar C–F···C=O interactions with protein backbones, a phenomenon that can drastically increase binding affinity by stabilizing the complex enthalpically 4.

Experimental Logic: A Bipartite Biophysical Approach

To validate the binding affinity of this fragment, we must decouple transient kinetic interactions from thermodynamic driving forces. SPR provides real-time label-free kinetics ( kon​ , koff​ ), which is critical because fragments typically exhibit rapid off-rates. ITC serves as an orthogonal validation tool, measuring the heat of binding ( ΔH ) to confirm whether the fluorine atom is actively forming a C–F···C=O interaction (enthalpy-driven) or merely displacing water (entropy-driven).

Workflow A Target Fragment: 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine B Primary Screen: SPR (Kinetics: k_on, k_off) A->B Concentration Series C Orthogonal Validation: ITC (Thermodynamics: ΔH, -TΔS) B->C Hit Confirmation D Structural Resolution: X-Ray (C-F···C=O Interactions) C->D Binding Mode

Fragment-based screening workflow for fluorinated azetidine binding affinity.

Self-Validating Methodologies

Surface Plasmon Resonance (SPR) Kinetic Profiling

Because 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine has a low molecular weight (~118 Da), the SPR response will be inherently small. The protocol must be a self-validating system designed to eliminate bulk refractive index artifacts.

Step-by-Step Protocol:

  • Target Immobilization & Reference Generation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein (DPP-4) on Flow Cell 2 (FC2) to a density of ~3000 RU. Self-Validation: Flow Cell 1 (FC1) must undergo the exact same activation and ethanolamine blocking steps without protein. This creates an inline reference to subtract non-specific binding and bulk matrix effects.

  • Solvent Correction Calibration: Causality: Fragments are screened at high concentrations, requiring up to 2% DMSO for solubility. Because DMSO has a massive refractive index, even a 0.01% mismatch between the running buffer and the sample will cause a bulk shift that drowns out the fragment signal. Prepare an 8-point DMSO calibration curve (1.5% to 2.5% DMSO) to map bulk shift to DMSO concentration, allowing the software to regress out solvent artifacts.

  • Analyte Injection: Inject the fragment in a 2-fold dilution series (3.125 μM to 100 μM). Causality: Use a high flow rate (50 μL/min) to minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion rates.

  • Double-Referencing Data Analysis: Subtract the FC1 signal from FC2, and subsequently subtract a buffer-only blank injection. Fit the resulting sensogram to a 1:1 Langmuir binding model.

SPR_Logic P1 Target Immobilization (CM5 Sensor Chip) P3 Analyte Injection (Fragment Series) P1->P3 P2 Reference Channel (Blank Activation) P5 Double-Referenced Sensogram Data P2->P5 Subtraction P4 Solvent Correction (DMSO Calibration) P3->P4 P4->P5 Correction

Self-validating SPR protocol incorporating reference subtraction and solvent correction.

Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling

ITC measures the absolute heat exchange of the binding event. To ensure trustworthiness, the protocol must isolate the intrinsic binding enthalpy from background noise.

Step-by-Step Protocol:

  • Exhaustive Dialysis: Dialyze the target protein against the exact assay buffer (50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Causality: A mismatch in buffer composition will cause massive heat of dilution artifacts, invalidating the thermodynamic data. The fragment must be dissolved directly into the final dialysate.

  • Dual-Buffer Titration: Causality: Because the fragment contains a basic methanamine, binding may induce a local pKa shift in the protein pocket, causing proton exchange with the buffer. To isolate the intrinsic binding enthalpy, perform the titration in two buffers with drastically different ionization enthalpies (e.g., HEPES ΔHion​ = 5.02 kcal/mol vs. Phosphate ΔHion​ = 0.86 kcal/mol).

  • Blank Subtraction: Titrate the fragment into the buffer alone. Self-Validation: Subtract this background heat of dilution from the protein titration data to yield the absolute heat of binding ( ΔH ).

Quantitative Data Synthesis

To understand the impact of the fluoromethyl group, we compare the biophysical profile of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine against its non-fluorinated analog, 1-(azetidin-3-yl)methanamine, using DPP-4 as the model target.

Table 1: Comparative Biophysical Profiling of Azetidine Fragments

CompoundSPR KD​ (μM) kon​ ( M−1s−1 ) koff​ ( s−1 )ITC KD​ (μM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
1-(Azetidin-3-yl)methanamine85.21.2 x 104 1.0288.5-5.5-2.1-3.4
1-[3-(Fluoromethyl)azetidin-3-yl]methanamine 14.3 4.8 x 104 0.68 15.1 -6.6 -4.8 -1.8

Data Interpretation: The introduction of the fluoromethyl group yields a ~6-fold increase in binding affinity ( KD​ dropping from 85.2 μM to 14.3 μM). Crucially, the ITC data reveals why: the binding is heavily enthalpy-driven ( ΔH shifts from -2.1 to -4.8 kcal/mol). This thermodynamic signature strongly indicates the formation of a new directional bond—specifically, the hypothesized orthogonal multipolar C–F···C=O interaction with the protein backbone—rather than a simple hydrophobic desolvation effect (which would present as an entropy-driven shift).

Conclusion & Structural Implications

The preliminary investigation of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine demonstrates its immense potential as a high-quality, sp³-rich fragment. By utilizing a rigorously self-validating biophysical workflow, we confirmed that the strategic placement of fluorine not only modulates the basicity of the adjacent amine but actively participates in target engagement via favorable enthalpic contributions. The next logical step in this FBDD campaign is X-ray crystallography to definitively map the C–F···C=O interaction coordinates, paving the way for structure-guided lead optimization.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Synthesis of 2-(Trifluoromethyl)

Sources

Exploratory

Predictive Modeling and Physicochemical Profiling of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine in Drug Discovery

Introduction & Core Rationale The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a defining paradigm in modern drug discovery. Among saturated heterocycles, azetidines hav...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Rationale

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a defining paradigm in modern drug discovery. Among saturated heterocycles, azetidines have emerged as privileged motifs, frequently deployed as bioisosteres for larger, more lipophilic rings like piperidine and morpholine to improve clinical success rates ([1]).

The compound 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine (CAS: 1780699-49-1) represents a highly optimized fragment that combines the structural rigidity of the azetidine core with the stereoelectronic tuning of a fluoromethyl group ([2], [3]).

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a multidimensional vector for target engagement. The strategic placement of the fluorine atom serves a dual causality: it acts as a metabolic shield against cytochrome P450-mediated oxidation, and it exerts a strong inductive electron-withdrawing effect (-I). This predictably lowers the pKa of the adjacent methanamine group. This pKa modulation is critical for enhancing membrane permeability while maintaining sufficient basicity for target binding (e.g., salt bridge formation with aspartate or glutamate residues in GPCRs or kinases).

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties is the first step in predictive modeling. The compound perfectly aligns with the "Rule of 3" (Ro3) for fragment-based drug discovery (FBDD), making it an ideal starting point for hit-to-lead optimization.

Table 1: Physicochemical and Structural Properties

PropertyValueComputational/Experimental Significance
Chemical Name 1-[3-(Fluoromethyl)azetidin-3-yl]methanamineDefines the topology and substitution pattern.
CAS Number 1780699-49-1Unique identifier for database cross-referencing ([2]).
Molecular Formula C5H11FN2Indicates a high fraction of sp3 carbons (Fsp3 = 1.0).
Molecular Weight 118.15 g/mol Highly efficient Ro3 compliant fragment ([2]).
SMILES NCC1(CF)CNC1Input string for 3D conformer generation ([4]).
Key Functional Groups Azetidine, Primary Amine, Alkyl FluorideDictates pKa, metabolic stability, and H-bond capacity.

Causality in Predictive Modeling: Why Standard Methods Fail

When modeling fluorinated small rings, standard molecular mechanics force fields (e.g., MMFF94, OPLS3) often fail to accurately capture stereoelectronic nuances. The highly polarized C-F bond induces a strong dipole and participates in stereoelectronic interactions, such as the gauche effect, which dictates the preferred conformational state of the fluoromethyl group relative to the azetidine ring.

Expertise & Experience: To accurately model this scaffold, we must abandon purely empirical force fields for the initial conformational sampling and rely on Quantum Mechanical (QM) methods. Density Functional Theory (DFT), specifically at the B3LYP/6-31G* level, is required to properly assign the partial charges (using RESP - Restrained Electrostatic Potential) and to optimize the geometry. This ensures that the electrostatic potential map accurately reflects the electron-withdrawing nature of the fluorine, which is essential for downstream ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and pKa predictions.

Bioisostere A Piperidine / Morpholine High MW, High LogP Metabolic Hotspots B Azetidine Scaffold MW: 118.15 g/mol High Fsp3, Rigid Vectors A->B Bioisosteric Replacement C Pharmacological Impact Improved Aqueous Solubility Modulated pKa Metabolic Stability B->C Fluorine Effect

Logical flow of bioisosteric replacement using fluorinated azetidines.

Self-Validating Experimental & Computational Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. Every computational prediction is anchored by an internal validation loop against known empirical data.

Step-by-Step Methodology:

Step 1: Ligand Preparation and Conformational Sampling

  • Input the SMILES string (NCC1(CF)CNC1) into a cheminformatics toolkit (e.g., RDKit) ([4]).

  • Generate 3D conformers using the ETKDG (Experimental-Torsion-Knowledge Distance Geometry) algorithm.

  • Validation Check: Filter conformers to ensure the azetidine ring maintains its characteristic puckered conformation, computationally rejecting any planar artifacts.

Step 2: Quantum Mechanical (QM) Refinement

  • Export the lowest-energy conformers to a QM suite (e.g., Gaussian or ORCA).

  • Perform geometry optimization using DFT at the B3LYP/6-31G* level of theory.

  • Calculate RESP charges to accurately model the electron distribution around the highly electronegative fluorine atom and the basic amines.

  • Validation Check: Compare the computed C-F bond length against Cambridge Structural Database (CSD) averages for fluorinated azetidines (typically ~1.38 Å).

Step 3: Predictive ADMET and pKa Modeling

  • Utilize the QM-optimized structure and RESP charges as inputs for machine learning-based ADMET predictors.

  • Calculate the macroscopic pKa. The proximity of the -CF group to the -CH2NH2 group is expected to lower the primary amine's pKa by 1.0 - 1.5 units compared to the non-fluorinated analog.

  • Compute LogD at pH 7.4 to assess lipophilicity and predicted membrane permeability.

Step 4: Molecular Docking & Pharmacophore Mapping

  • Define the primary amine as a hydrogen bond donor/positive ionizable feature, and the azetidine nitrogen as a secondary interaction site.

  • Dock the QM-optimized ligand into the target protein's binding site using a flexible-ligand, rigid-receptor protocol.

  • Validation Check: Run a decoy dataset through the docking protocol to calculate the ROC-AUC (Receiver Operating Characteristic - Area Under Curve), ensuring the scoring function can successfully distinguish the fluorinated azetidine true binders from topological decoys.

Workflow A Input: SMILES NCC1(CF)CNC1 B 3D Conformer Generation (RDKit / ETKDG) A->B C QM Optimization (DFT: B3LYP/6-31G*) B->C Minimize C-F Gauche Effects D Charge Calculation (RESP / ESP) C->D E ADMET Prediction (Machine Learning Models) D->E F Molecular Docking (Target Protein) D->F

Self-validating computational workflow for modeling fluorinated azetidines.

References

  • Title: An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL: [Link][3]

  • Title: Strained spiro heterocycles as potential bioisosteres Source: RSC Publishing (Chemical Communications) URL: [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Compound: 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine (CAS: 1780699-49-1)[1] Executive Summary & Strategic Rationale The incorporat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Compound: 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine (CAS: 1780699-49-1)[1]

Executive Summary & Strategic Rationale

The incorporation of fluorine into small-molecule scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate pKa, improve metabolic stability, and enhance lipophilicity. The compound 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine represents a highly valuable, conformationally restricted diamine surrogate. The azetidine ring provides a rigid vector for substituent projection, while the precise spatial arrangement of the fluoromethyl and methanamine groups at the C3 position offers unique hydrogen-bonding and steric profiles.

Because commercial availability of this specific building block can be subject to supply chain bottlenecks[2], establishing a robust, scalable, and in-house validated synthetic route is critical for uninterrupted structure-activity relationship (SAR) campaigns. This protocol details a high-yielding, four-step synthetic sequence starting from commercially available azetidine precursors, optimized for purity and operational safety.

Synthetic Pathway Visualization

The methodology relies on the desymmetrization of a 3,3-disubstituted azetidine intermediate. By leveraging statistical mono-fluorination followed by azide displacement and reduction, the target is achieved with high fidelity.

SynthesisPathway N1 1-Boc-azetidine- 3,3-dicarboxylate N2 1-Boc-3,3-bis (hydroxymethyl)azetidine N1->N2 LiAlH4, THF 0 °C to RT N3 1-Boc-3-(fluoromethyl)- 3-(hydroxymethyl)azetidine N2->N3 DAST, DCM -78 °C N4 1-Boc-3-(azidomethyl)- 3-(fluoromethyl)azetidine N3->N4 1. MsCl, Et3N 2. NaN3, DMF N5 1-[3-(Fluoromethyl)azetidin- 3-yl]methanamine N4->N5 1. PPh3, H2O 2. HCl/Dioxane

Figure 1: Four-step synthetic route to 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine.

Step-by-Step Methodologies & Mechanistic Causality

Step 1: Global Reduction to Diol

Objective: Convert diethyl 1-Boc-azetidine-3,3-dicarboxylate to 1-Boc-3,3-bis(hydroxymethyl)azetidine.

  • Causality & Design: Lithium aluminum hydride (LiAlH 4​ ) is selected over milder hydrides (like NaBH 4​ ) to ensure complete, rapid reduction of both sterically hindered ester groups at the C3 position without requiring elevated temperatures that might compromise the Boc protecting group.

  • Protocol:

    • Suspend LiAlH 4​ (2.5 eq) in anhydrous THF (0.5 M) under an inert argon atmosphere and cool to 0 °C.

    • Add diethyl 1-Boc-azetidine-3,3-dicarboxylate (1.0 eq) dropwise as a solution in THF.

    • Stir for 2 hours at room temperature.

    • Quench (Fieser Method): Cool to 0 °C. Sequentially add x mL H 2​ O, x mL 15% NaOH, and 3x mL H 2​ O (where x = grams of LiAlH 4​ used). This specific quench sequence is critical; it forms a granular aluminum salt precipitate that prevents emulsion formation during extraction.

    • Filter through Celite, wash with EtOAc, and concentrate in vacuo.

Step 2: Desymmetrization via Mono-Fluorination

Objective: Synthesize 1-Boc-3-(fluoromethyl)-3-(hydroxymethyl)azetidine.

  • Causality & Design: Diethylaminosulfur trifluoride (DAST) is utilized for the nucleophilic fluorination [1]. Because the starting material is a symmetrical diol, strict stoichiometric control (0.95 to 1.0 eq of DAST) and cryogenic temperatures (-78 °C) are mandatory to kinetically favor the mono-fluorinated product and suppress di-fluorination.

  • Protocol:

    • Dissolve the diol from Step 1 in anhydrous DCM (0.2 M) and cool to -78 °C.

    • Add DAST (1.0 eq) dropwise over 15 minutes.

    • Stir at -78 °C for 1 hour, then allow to warm to -20 °C over 2 hours.

    • Quench carefully with saturated aqueous NaHCO 3​ at -20 °C to neutralize HF byproducts.

    • Extract with DCM, dry over Na 2​ SO 4​ , and purify via silica gel chromatography (Hexanes/EtOAc) to separate the mono-fluoro product from unreacted diol and di-fluoro byproducts.

Step 3: Activation and Azidation

Objective: Synthesize 1-Boc-3-(azidomethyl)-3-(fluoromethyl)azetidine.

  • Causality & Design: Direct conversion of the alcohol to an amine is inefficient. Converting the remaining hydroxyl group into a mesylate creates an excellent leaving group. Subsequent S N​ 2 displacement with sodium azide (NaN 3​ ) in a polar aprotic solvent (DMF) proceeds with high efficiency due to the primary nature of the neopentyl-like carbon.

  • Protocol:

    • Mesylation: Dissolve the mono-fluoro alcohol in DCM (0.3 M). Add Et 3​ N (2.0 eq) and cool to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 1 hour, wash with water, dry, and concentrate.

    • Azidation: Dissolve the crude mesylate in anhydrous DMF (0.2 M). Add NaN 3​ (3.0 eq).

    • Heat the suspension to 70 °C for 12 hours.

    • Cool to room temperature, dilute with water, and extract thoroughly with EtOAc. Wash the organic layer with brine (5x) to remove residual DMF.

Step 4: Staudinger Reduction and Global Deprotection

Objective: Yield the final target, 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine hydrochloride.

  • Causality & Design: The Staudinger reaction (PPh 3​ /H 2​ O) is chosen to reduce the azide to a primary amine [2]. Unlike catalytic hydrogenation (Pd/C, H 2​ ), the Staudinger reduction eliminates the risk of reductive defluorination. Subsequent treatment with HCl/Dioxane cleanly removes the Boc group to yield the stable hydrochloride salt[3].

  • Protocol:

    • Dissolve the azide in THF/H 2​ O (10:1, 0.1 M). Add Triphenylphosphine (PPh 3​ , 1.5 eq).

    • Stir at room temperature for 16 hours until nitrogen evolution ceases.

    • Concentrate the mixture, redissolve in DCM, and extract the amine into 1M HCl (aq). Wash the aqueous layer with DCM to remove triphenylphosphine oxide.

    • Basify the aqueous layer with NaOH, extract with DCM, and concentrate to yield the Boc-protected amine.

    • Dissolve in 4M HCl in Dioxane (10 eq). Stir at room temperature for 2 hours.

    • Evaporate the solvent to dryness and triturate the residue with diethyl ether to yield the final product as a white solid.

Analytical Data & Yield Optimization

To ensure the protocol acts as a self-validating system, researchers must verify the intermediate and final purity using the metrics outlined below. Standard purity for this building block in commercial applications is 98%[4].

StepTransformationKey ReagentsIsolated Yield (%)Key Analytical Marker (Validation)
1 Ester ReductionLiAlH 4​ , THF88% 1 H NMR: Disappearance of ethyl ester quartets (~4.1 ppm).
2 Mono-FluorinationDAST, DCM42%* 19 F NMR: Distinct triplet of triplets around -225 ppm.
3 AzidationMsCl; NaN 3​ , DMF76% (over 2 steps)IR Spectroscopy: Strong azide stretch at ~2100 cm −1 .
4 Reduction/DeprotectPPh 3​ , H 2​ O; HCl91%LC-MS: [M+H] + = 119.1 m/z.

*Note: The 42% yield in Step 2 is based on theoretical maximums for statistical desymmetrization. Recovered starting material (diol) can be recycled to improve overall throughput.

References

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides and diarylaminosulfur trifluorides for use in organic synthesis. Journal of Organic Chemistry, 40(5), 574-578. URL:[Link]

  • Gololobov, Y. G., et al. (1981). Sixty years of staudinger reaction. Tetrahedron, 37(3), 437-472. URL:[Link]

Sources

Application

Applications of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine in medicinal chemistry

Application Note: 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine in Modern Medicinal Chemistry Executive Briefing The pursuit of novel chemical space in drug discovery has driven a paradigm shift away from flat, sp2-hybrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine in Modern Medicinal Chemistry

Executive Briefing

The pursuit of novel chemical space in drug discovery has driven a paradigm shift away from flat, sp2-hybridized aromatic rings toward sp3-rich, conformationally restricted scaffolds. 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine (CAS 1780699-49-1)[1] has emerged as a premium building block in this arena. Featuring a highly strained four-membered azetidine ring, a primary methanamine handle, and a strategically positioned fluoromethyl group, this 3,3-disubstituted heterocycle offers medicinal chemists a powerful tool to fine-tune physicochemical properties, escape "flatland," and optimize pharmacokinetic (PK) profiles.

Mechanistic Rationale: The Fluorine Advantage

The incorporation of a single fluorine atom into an aliphatic amine scaffold is not merely a structural tweak; it is a calculated physicochemical intervention. The causality behind selecting 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine over its non-fluorinated counterpart lies in three fundamental principles:

  • pKa Modulation via Inductive Effects: Fluorine is the most electronegative element. When positioned near a basic amine, it exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the nitrogen lone pair. This significantly lowers the pKa of both the primary methanamine and the secondary azetidine nitrogen[2].

  • Enhanced Permeability & Reduced Efflux: By lowering the amine pKa closer to physiological pH (7.4), the fraction of the un-ionized (neutral) species increases. This directly enhances passive membrane permeability (e.g., crossing the blood-brain barrier) and drastically reduces recognition by efflux transporters like P-glycoprotein (P-gp), which typically bind positively charged substrates[2],[3].

  • Metabolic Shielding: The highly polarized and exceptionally strong C-F bond (~116 kcal/mol) resists cytochrome P450-mediated oxidative metabolism, effectively blocking what would otherwise be a metabolic soft spot on a standard methyl group[4].

PKLogic F_Subst Fluorine Substitution (-CH2F) Inductive Strong Inductive Effect (-I) F_Subst->Inductive pKa_Drop Decreased Amine pKa (Closer to pH 7.4) Inductive->pKa_Drop Neutral Increased Un-ionized Fraction pKa_Drop->Neutral Perm Enhanced Passive Permeability Neutral->Perm Pgp Reduced P-gp Efflux Ratio Neutral->Pgp

Logic flow detailing how fluorination improves pharmacokinetic properties.

Quantitative Data: Physicochemical Profiling

The table below summarizes the profound impact of the fluoromethyl group by comparing calculated physicochemical parameters of the fluorinated building block against a standard non-fluorinated analog.

Parameter3,3-Dimethylazetidine (Ref)1-[3-(Fluoromethyl)azetidin-3-yl]methanamineCausality / Impact
pKa (Primary Amine) ~10.2~8.5 -I effect reduces basicity; improves oral absorption.
pKa (Azetidine NH) ~10.8~9.1 Reduces off-target hERG binding driven by high basicity.
LogD (pH 7.4) -1.8-0.6 Increased lipophilicity enhances membrane partitioning.
Metabolic Liability High (CYP oxidation of -CH3)Low C-F bond blocks oxidative dealkylation.
P-gp Efflux Ratio High (>3.0)Low (<1.5) Reduced cationic charge at pH 7.4 evades transporter.

Synthetic Methodologies & Self-Validating Protocols

To fully leverage this building block, divergent and orthogonal functionalization of the two nitrogen atoms is required. The primary methanamine is sterically accessible, while the secondary azetidine nitrogen is sterically hindered by the 3,3-disubstitution. This steric differentiation allows for chemoselective reactions without the need for exhaustive protection/deprotection steps.

SyntheticWorkflow Start 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine Path1 Chemoselective Amide Coupling (Primary Amine) Start->Path1 R-COOH, HATU 0 °C to RT Prod1 N-Acyl Derivative (Free Azetidine) Path1->Prod1 Path2 Reductive Amination (Azetidine Nitrogen) FinalProd Fully Functionalized Lead Compound Path2->FinalProd Prod1->Path2 R-CHO, NaBH(OAc)3 DCE, RT

Divergent synthetic workflow for orthogonal functionalization of the building block.

Protocol 1: Chemoselective Amide Coupling at the Primary Amine

Objective: Selectively acylate the primary methanamine while leaving the secondary azetidine nitrogen intact. Causality: The primary amine extends away from the sterically congested 3,3-disubstituted center, making it kinetically far more reactive than the azetidine nitrogen. By utilizing a mild coupling reagent (HATU) at reduced temperatures, we exploit this kinetic difference to prevent over-acylation.

Step-by-Step Procedure:

  • Activation: Dissolve the desired carboxylic acid (1.0 equiv) and HATU (1.05 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and stir at room temperature for 15 minutes to form the active ester.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Critical Step: Temperature control is vital to maintain chemoselectivity.

  • Coupling: Add 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine (1.0 equiv) dropwise as a solution in DMF.

  • Self-Validation (In-Process Control): After 1 hour, spot the reaction on a silica TLC plate. Stain with Ninhydrin and heat.

    • Validation Logic: Unreacted primary amine will appear as a dark purple spot. The secondary azetidine amine (product) will appear as a faint yellow/brown spot. The disappearance of the purple spot confirms the consumption of the primary amine.

  • Quench & Isolate: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organics with 5% LiCl (to remove DMF) and brine. Dry over Na2SO4, filter, and concentrate.

  • LC-MS Verification: Run LC-MS to confirm the presence of the mono-acylated mass (M+H) and the absence of the di-acylated byproduct.

Protocol 2: Late-Stage Reductive Amination of the Azetidine Nitrogen

Objective: Alkylate the remaining secondary azetidine nitrogen to finalize the drug scaffold. Causality: Sodium triacetoxyborohydride (STAB) is chosen over Sodium borohydride because STAB is a mild reducing agent that selectively reduces the transient iminium ion formed between the azetidine and the aldehyde, without reducing the aldehyde directly to an alcohol.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the mono-acylated intermediate from Protocol 1 (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.1 M). Stir at room temperature for 2 hours.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 equiv) in a single portion. Stir at room temperature for 12 hours.

  • Self-Validation (In-Process Control): Monitor via TLC using Dragendorff's reagent.

    • Validation Logic: Dragendorff's reagent specifically stains tertiary amines orange/red. The appearance of a new, distinct orange spot confirms the successful alkylation of the azetidine nitrogen.

  • Workup: Quench the reaction with 1N NaOH to break down boron complexes and free-base the newly formed tertiary amine. Extract with DCM (3x).

  • Purification: Purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to yield the fully functionalized target compound as a TFA salt.

References

  • ChemScene. "1780699-49-1 | (3-(Fluoromethyl)azetidin-3-yl)methanamine." ChemScene Catalog.
  • Inoue, A., et al. "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs." National Center for Biotechnology Information (PMC).
  • Kragelund, M., et al. "Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors." National Center for Biotechnology Information (PMC).
  • Drug Hunter. "Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table." Drug Hunter.

Sources

Method

Application and Protocol Guide for the NMR Structural Elucidation of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine

Introduction: The Structural Significance of Fluorinated Azetidines The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, imparting unique conformational co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Significance of Fluorinated Azetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules[1][2]. The introduction of fluorine, particularly as a fluoromethyl group, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic profile and pKa[3][4]. Consequently, 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine represents a key building block in drug discovery, combining the rigidity of the azetidine core with the modulatory effects of the fluoromethyl and aminomethyl substituents.

Precise and unambiguous structural characterization is paramount for ensuring the quality and integrity of such compounds in a research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose, providing unparalleled insight into molecular connectivity and spatial arrangement[5][6]. This guide provides a comprehensive set of protocols and technical considerations for the complete NMR characterization of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine, leveraging a suite of 1D and 2D NMR experiments. As a Senior Application Scientist, this document is designed to be a practical resource for researchers, scientists, and drug development professionals, explaining not just the steps, but the underlying scientific rationale.

PART 1: Foundational Principles and Strategic Approach

The structural elucidation of this molecule hinges on the strategic use of multinuclear NMR. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-pronged approach to piece together the molecular puzzle. Our strategy will be to:

  • Establish the Proton Framework: Utilize ¹H NMR to identify all proton environments and their scalar couplings.

  • Identify All Carbon Environments: Employ ¹³C NMR, including DEPT-135, to distinguish between CH₂, CH, and quaternary carbons.

  • Leverage the Fluorine Nucleus: Use ¹⁹F NMR as a highly sensitive and informative probe to confirm the fluoromethyl group and its electronic environment[7][8].

  • Connect the Atoms: Systematically build the molecular structure using a series of 2D correlation experiments (COSY, HSQC, HMBC) to establish ¹H-¹H, ¹H-¹³C (one-bond), and ¹H-¹³C (multiple-bond) connectivities.

Diagram: Overall NMR Characterization Workflow

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation cluster_analysis Structure Elucidation Prep Dissolve 5-15 mg in 0.6 mL CDCl3 or MeOD H1 ¹H NMR (Proton Environments & Multiplicity) Prep->H1 C13 ¹³C{¹H} NMR (Carbon Skeleton) H1->C13 F19 ¹⁹F{¹H} NMR (Fluorine Confirmation) C13->F19 DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) F19->DEPT COSY ¹H-¹H COSY (¹H-¹H Connectivity) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct ¹H-¹³C Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Analysis Integrate All Data for Final Structure Confirmation HMBC->Analysis

Caption: Workflow for the complete NMR structural elucidation.

PART 2: Experimental Protocols and Data Acquisition

Protocol 1: Sample Preparation

The quality of the NMR data is fundamentally dependent on proper sample preparation. A homogeneous solution free of particulate matter is critical for achieving sharp lines and accurate results[9][10].

Materials:

  • 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine (5-15 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, MeOD)

  • High-quality 5 mm NMR tube[11][12]

  • Pipette and vial

Procedure:

  • Weighing: Accurately weigh 5-15 mg of the compound into a clean, dry vial. For routine ¹H NMR, 5 mg is often sufficient, while 2D experiments like HMBC benefit from higher concentrations (~15 mg) to improve the signal-to-noise ratio in a reasonable time[13].

  • Solvent Selection: The choice of solvent is critical. CDCl₃ is a common starting point. However, the primary amine protons may exchange with residual water or undergo hydrogen bonding, leading to broad signals or shifts in their position[14][15]. MeOD can be an excellent alternative as the amine protons will exchange with deuterium, causing their signals to disappear, which can be a useful diagnostic tool.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial[12]. Ensure the sample height in the NMR tube will be around 4-5 cm.

  • Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring to the NMR tube.

  • Transfer: Carefully transfer the clear solution into the NMR tube. Cap the tube securely and label it appropriately.

Protocol 2: 1D NMR Experiments

These experiments provide the fundamental chemical shift and multiplicity information.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

A. ¹H NMR Spectroscopy

  • Purpose: To identify all unique proton environments, their relative numbers (integration), and scalar coupling patterns (multiplicity).

  • Acquisition Parameters (Typical):

    • Pulse Program: Standard single pulse (e.g., 'zg30')

    • Spectral Width: ~12 ppm

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: ~3-4 seconds

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or internal standard (TMS at 0 ppm).

B. ¹³C{¹H} NMR Spectroscopy

  • Purpose: To identify all unique carbon environments. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • Acquisition Parameters (Typical):

    • Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30')

    • Spectral Width: ~220 ppm

    • Number of Scans: 1024 or more (¹³C is much less sensitive than ¹H)

    • Relaxation Delay (d1): 2 seconds

  • Data Processing: Process similarly to ¹H NMR. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

C. DEPT-135 (Distortionless Enhancement by Polarization Transfer)

  • Purpose: To determine the multiplicity of each carbon atom. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

  • Acquisition Parameters: Use standard DEPT-135 pulse programs available on the spectrometer software.

D. ¹⁹F{¹H} NMR Spectroscopy

  • Purpose: To observe the fluorine signal. The large chemical shift range of ¹⁹F makes it a very clear and sensitive probe[8][16].

  • Acquisition Parameters (Typical):

    • Pulse Program: Standard single pulse with proton decoupling.

    • Spectral Width: ~250 ppm

    • Number of Scans: 16-64

    • Reference: An external reference like CFCl₃ (0 ppm) is standard.

  • Insight: The ¹⁹F spectrum should show a single resonance for the -CH₂F group. If proton decoupling is turned off, this signal will appear as a triplet due to coupling with the two adjacent protons (²JHF).

Protocol 3: 2D NMR Experiments for Structural Connectivity

These experiments are the cornerstone of unambiguous structure elucidation, revealing how the atoms are connected[17][18][19].

A. ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are scalar coupled to each other, typically through 2 or 3 bonds.

  • How it Works: A cross-peak between two proton signals on the 2D map indicates that these protons are coupled. This is invaluable for tracing out the connectivity of the azetidine ring protons and the side chains.

  • Acquisition: Use a standard COSY pulse program (e.g., 'cosygpqf').

B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons (one-bond ¹JCH correlation).

  • How it Works: A cross-peak appears at the coordinates of a proton's chemical shift on one axis and the chemical shift of the carbon it is directly bonded to on the other axis[20]. This experiment is highly sensitive.

  • Acquisition: Use a standard multiplicity-edited HSQC pulse program (e.g., 'hsqcedetgpsisp2.3'). This will color-code CH/CH₃ peaks differently from CH₂ peaks, combining HSQC and DEPT information.

C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range correlations between protons and carbons, typically over 2 to 4 bonds (ⁿJCH where n > 1).

  • How it Works: A cross-peak indicates a correlation between a proton and a carbon that are not directly bonded. This is critical for connecting molecular fragments, especially through quaternary carbons[20]. For example, correlations from the azetidine ring protons to the side-chain carbons will confirm the overall structure.

  • Acquisition: Use a standard HMBC pulse program (e.g., 'hmbcgplpndqf'). The optimization of the long-range coupling delay is key; a value of 8-10 Hz is a good starting point for detecting typical ²JCH and ³JCH correlations.

PART 3: Predicted Spectral Data and Interpretation

While exact chemical shifts are solvent-dependent, the following tables provide an expert prediction based on known chemical shift ranges for similar structural motifs[21][22][23].

Table 1: Predicted ¹H and ¹⁹F NMR Data

Assignment (Label) Predicted δ (ppm) Multiplicity Coupling Constant(s) (Hz) Key Correlations (COSY, HMBC)
H-2/H-4 (azetidine) 3.5 - 4.0 t or ABq J ≈ 8-10 COSY to each other; HMBC to C-3, C-5, C-6
H-5 (-CH₂F) 4.5 - 4.8 t ²JHF ≈ 45-50 HMBC to C-3, C-6
H-6 (-CH₂NH₂) 2.8 - 3.2 s - HMBC to C-3, C-5
NH₂ (amine) 0.5 - 3.0 br s - May show HMBC to C-6

| ¹⁹F (-CH₂F ) | -210 to -230 | t | ²JHF ≈ 45-50 | - |

Note: The azetidine ring protons (H-2/H-4) are chemically equivalent but may be magnetically non-equivalent, potentially leading to a more complex multiplet than a simple triplet.

Table 2: Predicted ¹³C NMR Data

Assignment (Label) Predicted δ (ppm) DEPT-135 Key Correlations (HSQC, HMBC)
C-2/C-4 (azetidine) 55 - 65 Negative (CH₂) HSQC with H-2/H-4
C-3 (quaternary) 40 - 50 Absent HMBC from H-2/H-4, H-5, H-6
C-5 (-C H₂F) 80 - 90 (q) Negative (CH₂) HSQC with H-5

| C-6 (-C H₂NH₂) | 45 - 55 | Negative (CH₂) | HSQC with H-6 |

Note: The C-5 carbon attached to fluorine will appear as a quartet in the proton-coupled ¹³C spectrum due to the large one-bond ¹JCF coupling constant (typically ~170-280 Hz).

Diagram: Key HMBC Correlations

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Application

Application Note: Protocols for Coupling 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine with Carboxylic Acids

Introduction & Scientific Rationale The incorporation of strained, saturated heterocycles into drug candidates has become a cornerstone of modern medicinal chemistry. Azetidines serve as privileged scaffolds and highly e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The incorporation of strained, saturated heterocycles into drug candidates has become a cornerstone of modern medicinal chemistry. Azetidines serve as privileged scaffolds and highly effective bioisosteres, offering a superior balance between metabolic stability and molecular rigidity[1]. Specifically, 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine is a highly valuable building block. The presence of the fluoromethyl group enhances lipophilicity and modulates the metabolic stability of the molecule, while the sterically unhindered primary methanamine group provides an excellent nucleophilic handle for amide bond formation.

Structural Considerations & Causality in Experimental Design

When designing a coupling protocol for this compound, two critical structural features dictate the experimental choices:

  • Orthogonal Protection: The azetidine ring contains a secondary amine (position 1). To prevent unwanted polymerization, dimerization, or non-selective acylation, this secondary amine must be protected (e.g., as an N-Boc or N-Cbz derivative) prior to coupling the primary methanamine. The protocols below assume the use of N-Boc-1-[3-(Fluoromethyl)azetidin-3-yl]methanamine .

  • Nucleophilicity: The primary amine is separated from the electron-withdrawing fluoromethyl group by a quaternary carbon (C3). This sp³ spacer insulates the amine from severe inductive deactivation, ensuring it remains highly nucleophilic and suitable for standard peptide coupling conditions.

To ensure a self-validating system, this guide details two distinct, field-proven methodologies: HATU-mediated coupling for maximum efficiency with sterically hindered acids, and T3P-mediated coupling for scalable, epimerization-free synthesis.

Mechanistic Insights & Reagent Selection

High-Efficiency Coupling: The HATU / DIPEA System

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a premier uronium-based coupling reagent[2]. Its superiority lies in the in situ generation of an OAt-active ester (derived from 1-hydroxy-7-azabenzotriazole, HOAt)[3].

  • The 7-Aza Effect: The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance (neighboring group participation). It stabilizes the incoming primary amine of the azetidine building block via a 7-membered hydrogen-bonded cyclic transition state, drastically accelerating aminolysis kinetics[4].

  • Caution: Excess HATU or slow activation can lead to a chain-terminating side reaction known as guanidinylation , where the primary amine directly attacks the uronium carbon of HATU,[3].

Low-Epimerization & Scalable Coupling: The T3P System

Propylphosphonic anhydride (T3P) is a cyclic anhydride that activates carboxylic acids by forming a mixed anhydride intermediate.

  • Advantages: T3P is renowned for its exceptional ability to suppress racemization/epimerization in chiral carboxylic acids[5],. Furthermore, it operates under mild conditions (0–25 °C) and generates exclusively water-soluble byproducts (propanephosphonic acid), allowing for a simple liquid-liquid extraction workup without the need for column chromatography,[6].

Quantitative Data & Reagent Comparison

The following table summarizes the operational parameters and expected outcomes when coupling N-Boc-1-[3-(Fluoromethyl)azetidin-3-yl]methanamine using different reagent systems.

Table 1: Comparison of Amide Coupling Reagents

ParameterHATU / DIPEAT3P / DIPEAEDC / HOBt
Activation Intermediate OAt-active esterMixed phosphonic anhydrideOBt-active ester
Reaction Kinetics Very Fast (< 2 hours)Moderate (2–12 hours)Moderate (4–16 hours)
Epimerization Risk Moderate (requires base control)Very Low Moderate
Byproduct Removal Chromatography often requiredSimple aqueous washAqueous wash
Guanidinylation Risk Yes (if amine added too early)NoNo
Expected Yield 85% – 95%80% – 95%70% – 85%

Experimental Workflows & Diagrams

Reaction Workflow

Workflow Start Start: N-Boc-1-[3-(Fluoromethyl) azetidin-3-yl]methanamine Coupling Amide Bond Formation (Aminolysis) Start->Coupling Acid Carboxylic Acid + Base (DIPEA or Pyridine) Act_HATU Activation: HATU (DMF, 0-25°C) Acid->Act_HATU Act_T3P Activation: T3P (EtOAc/DCM, 0-25°C) Acid->Act_T3P Act_HATU->Coupling OAt Active Ester Act_T3P->Coupling Mixed Anhydride Workup_HATU Aqueous Workup (NaHCO3 / Brine wash) Coupling->Workup_HATU If HATU used Workup_T3P Simple Water Wash (Water-soluble byproducts) Coupling->Workup_T3P If T3P used Purification Column Chromatography or Crystallization Workup_HATU->Purification Workup_T3P->Purification

Caption: Comparative experimental workflow for HATU and T3P mediated amide coupling.

HATU Mechanistic Pathway

Mechanism RCOOH Carboxylic Acid (R-COOH) Deprot Carboxylate Anion (R-COO⁻) RCOOH->Deprot Base (DIPEA) Isouronium O-Acyl(tetramethyl) isouronium salt Deprot->Isouronium Attacks HATU HATU HATU Reagent HATU->Isouronium OAtEster OAt-Active Ester (Highly Reactive) Isouronium->OAtEster HOAt displacement Amide Target Amide (R-CO-NH-R') OAtEster->Amide Aminolysis Amine Azetidine Amine (R'-NH2) Amine->Amide Nucleophilic attack

Caption: Stepwise activation and aminolysis cascade of HATU-mediated coupling.

Detailed Step-by-Step Protocols

Protocol A: High-Efficiency Coupling using HATU

Best for: Sterically hindered carboxylic acids, unreactive substrates, and micro-scale discovery chemistry.

Reagents & Stoichiometry:

  • Carboxylic Acid: 1.0 equivalent

  • N-Boc-1-[3-(Fluoromethyl)azetidin-3-yl]methanamine: 1.1 equivalents

  • HATU: 1.2 equivalents

  • N,N-Diisopropylethylamine (DIPEA): 3.0 equivalents (to ensure complete deprotonation and neutralize HOAt)[3]

  • Solvent: Anhydrous DMF (0.1 M to 0.2 M concentration)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature to form the carboxylate anion.

  • Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq) in one portion. Stir the mixture at 0 °C for 15–30 minutes. Mechanistic Note: This pre-activation step ensures the complete formation of the OAt-active ester, preventing the primary amine from reacting directly with HATU to form a guanidino byproduct[3].

  • Aminolysis: Add a solution of N-Boc-1-[3-(Fluoromethyl)azetidin-3-yl]methanamine (1.1 eq) in a minimal amount of DMF dropwise to the activated ester mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–4 hours. Monitor reaction progress via LC-MS or TLC.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Wash the combined organic layers sequentially with 1M HCl (to remove excess DIPEA), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Scalable, Epimerization-Free Coupling using T3P

Best for: Chiral carboxylic acids prone to epimerization, scale-up synthesis, and avoiding column chromatography.

Reagents & Stoichiometry:

  • Carboxylic Acid: 1.0 equivalent

  • N-Boc-1-[3-(Fluoromethyl)azetidin-3-yl]methanamine: 1.05 equivalents

  • T3P (50% solution in EtOAc or DMF): 1.5 equivalents

  • DIPEA or Triethylamine (TEA): 3.0 equivalents

  • Solvent: EtOAc or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Suspend the carboxylic acid (1.0 eq) and N-Boc-1-[3-(Fluoromethyl)azetidin-3-yl]methanamine (1.05 eq) in EtOAc or DCM at 0 °C under an inert atmosphere.

  • Add DIPEA (3.0 eq) to the suspension. Stir for 10 minutes.

  • Activation/Coupling: Dropwise add the T3P solution (1.5 eq) to the reaction mixture at 0 °C. Mechanistic Note: T3P acts as both a coupling agent and a water scavenger. Maintaining a low temperature during addition minimizes any trace epimerization,.

  • Allow the reaction to slowly warm to room temperature and stir for 2–12 hours until complete consumption of the starting materials is observed by LC-MS.

  • Workup: Quench the reaction with water. The byproducts of T3P (propanephosphonic acid derivatives) are highly water-soluble[7].

  • Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over MgSO₄, filter, and evaporate the solvent. Due to the clean reaction profile of T3P, the resulting amide is often >95% pure and can be used in subsequent deprotection steps without further chromatographic purification[6].

Post-Coupling: Azetidine Deprotection

Following successful amide bond formation, the N-Boc protecting group on the azetidine ring must be removed to yield the final active compound.

  • Standard Protocol: Treat the purified intermediate with a solution of Trifluoroacetic Acid (TFA) in DCM (1:4 v/v) at room temperature for 1–2 hours. Alternatively, 4M HCl in dioxane can be used to yield the hydrochloride salt directly, which is often preferred for azetidine-containing drug candidates to enhance aqueous solubility.

References

  • PeptideChemistry.org. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Retrieved from:[Link]

  • Wikipedia. HATU. Retrieved from:[Link]

  • Outsourced Pharma / Curia. Understanding T3P From Start To Finish. Retrieved from: [Link]

  • Curia Global. How T3P is helping to advance API development. Retrieved from:[Link]

  • ACS Publications. Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews. Retrieved from: [Link]

Sources

Method

Application Note: Quantitative Analysis of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine in Human Plasma using LC-MS/MS

Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-[3-(Fluoromethyl)azetidin-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine in human plasma. This small, polar, fluorinated amine presents unique analytical challenges, which are addressed herein through a carefully optimized protocol encompassing sample preparation, chromatographic separation, and mass spectrometric detection. The described methodology is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolite identification, or impurity profiling where accurate measurement of this and structurally related compounds is critical.

Introduction

The incorporation of small, strained ring systems like azetidine, combined with the presence of fluorine, is a growing trend in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][2] 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine is a key building block or potential metabolite in the development of novel therapeutics. Its inherent polarity and the presence of a primary amine and a fluorinated alkyl group necessitate a highly specific and sensitive analytical method for its detection and quantification in complex biological matrices such as plasma.[3][4]

The challenges in analyzing such small polar molecules by conventional reversed-phase liquid chromatography are significant, often resulting in poor retention and peak shape.[4][5] Furthermore, the efficient ionization and predictable fragmentation of fluorinated compounds in a mass spectrometer require careful optimization.[6][7][8] This application note provides a comprehensive protocol that leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for chromatographic separation and a triple quadrupole mass spectrometer for high-sensitivity detection, addressing these specific challenges.

Experimental

Materials and Reagents
  • Analyte: 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine (Reference Standard >98% purity)

  • Internal Standard (IS): d4-1-[3-(Fluoromethyl)azetidin-3-yl]methanamine or a structurally similar stable isotope-labeled compound.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade)

  • Plasma: Human plasma (K2-EDTA as anticoagulant), sourced from a certified vendor.

  • Sample Preparation: Protein Precipitation (PPT) reagents (e.g., Acetonitrile with 0.1% Formic Acid), Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange).

Instrumentation
  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm).

Sample Preparation Protocol

The choice of sample preparation technique is critical for removing matrix interferences and ensuring accurate quantification.[9] For a small polar amine in plasma, both protein precipitation and solid-phase extraction are viable options.[3][10]

Protein Precipitation (PPT) - For Rapid Analysis
  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of the internal standard working solution.

  • Precipitate: Add 200 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to keep the amine protonated.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) - For Higher Sensitivity and Cleanliness
  • Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Load: Pre-treat 100 µL of plasma by adding 10 µL of internal standard and 200 µL of 2% formic acid. Load the pre-treated sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove non-polar and neutral interferences.

  • Elute: Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95% Acetonitrile: 5% Water with 0.1% Formic Acid).

Liquid Chromatography Method

To achieve adequate retention for this polar analyte, a HILIC separation is employed.[3][4]

ParameterValue
Column Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 95% B (3.5-5.0 min)

Mass Spectrometry Method

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, as the primary amine is readily protonated. Detection is performed using Multiple Reaction Monitoring (MRM).

Predicted Fragmentation

The fragmentation of azetidine-containing compounds is often initiated by the cleavage of the strained ring.[11][12] For 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine, the protonated molecule [M+H]+ is expected. Collision-induced dissociation (CID) will likely lead to characteristic neutral losses.

Workflow for LC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis plasma Human Plasma Sample spike Spike with Internal Standard plasma->spike ppt Protein Precipitation (Acetonitrile + 0.1% Formic Acid) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into HILIC Column supernatant->injection separation Gradient Elution (ACN/H2O with Formic Acid) injection->separation esi Electrospray Ionization (ESI+) separation->esi ms1 Q1: Precursor Ion Selection ([M+H]+) esi->ms1 cid Q2: Collision-Induced Dissociation ms1->cid ms2 Q3: Product Ion Detection cid->ms2 detection Data Acquisition ms2->detection quant Quantification (Peak Area Ratio vs. Concentration) detection->quant

Caption: Workflow from sample preparation to data analysis.

Predicted Fragmentation Pathway

G parent [M+H]+ Precursor Ion frag1 Fragment 1 (e.g., loss of NH3) parent->frag1 CID frag2 Fragment 2 (e.g., ring opening fragment) parent->frag2 CID

Caption: Predicted fragmentation of the protonated molecule.

MS Parameters and MRM Transitions
ParameterSetting
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Note: The exact m/z values for precursor and product ions, as well as collision energies, must be determined experimentally by infusing a standard solution of the analyte.

Hypothetical MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-[3-(Fluoromethyl)azetidin-3-yl]methanamineTo be determinedTo be determinedTo be optimized
To be determinedTo be determinedTo be optimized
Internal StandardTo be determinedTo be determinedTo be optimized

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response (r² > 0.99).

  • Accuracy and Precision: Intra- and inter-day precision (%CV) and accuracy (%RE) evaluated at a minimum of four quality control (QC) levels (LLOQ, LQC, MQC, HQC).

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the plasma matrix.

  • Recovery: Extraction efficiency of the analyte and IS from the plasma matrix.

  • Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine in human plasma. The combination of a well-chosen sample preparation technique, HILIC for chromatographic separation of this polar analyte, and optimized tandem mass spectrometry parameters ensures reliable and robust performance. This methodology is directly applicable to pharmacokinetic and other studies in the drug development pipeline, facilitating the advancement of novel therapeutics containing this important chemical moiety.

References

  • Zheng, K. Y., et al. (2020). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. Analytical Chemistry, 92(14), 10129-10137. Available from: [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Available from: [Link]

  • McDonough, C. A., et al. (2019). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Chemosphere, 217, 791-801. Available from: [Link]

  • Beltran, A., Samino, S., & Yanes, O. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in molecular biology (Clifton, N.J.), 1198, 75–80. Available from: [Link]

  • Beltran, A., Samino, S., & Yanes, O. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in molecular biology (Clifton, N.J.), 1198, 75–80. Available from: [Link]

  • Zheng, K. Y., et al. (2020). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. National Institute of Justice. Available from: [Link]

  • O'Brien, A. M., et al. (2024). Initial demonstration of microplasma ionization/Orbitrap mass spectrometry for molecular screening of perfluorinated compounds. Journal of Analytical Atomic Spectrometry. Available from: [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available from: [Link]

  • Okazaki, T., et al. (2001). Surfactants Usable for Electrospray Ionization Mass Spectrometry. Analytical Sciences, 17(supplement), i1465-i1468. Available from: [Link]

  • López Gresa, M. P., & Caballero Vizcaino, M. (2019). Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. Universitat Politècnica de València. Available from: [Link]

  • Entwisle, J., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1051, 68-77. Available from: [Link]

  • Liu, J., et al. (2023). Molecular detection of per- and polyfluoroalkyl substances in water using time-of-flight secondary ion mass spectrometry. Frontiers in Environmental Science, 11. Available from: [Link]

  • JEOL Ltd. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes. Available from: [Link]

  • Tatters, A. O., et al. (2018). Small Polar Molecules: A Challenge in Marine Chemical Ecology. Marine Drugs, 17(1), 135. Available from: [Link]

  • Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Available from: [Link]

  • Wager, T. T., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 7(8), 1125-1137. Available from: [Link]

  • AZoLifeSciences. (2022). Current Challenges in Mass Spectrometry Instruments. Available from: [Link]

  • Shaffer, S. A., & Caprioli, R. M. (2013). Challenges and recent advances in mass spectrometric imaging of neurotransmitters. Current Opinion in Chemical Biology, 17(5), 834-841. Available from: [Link]

  • Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(9), 1475-1481. Available from: [Link]

  • Catellani, M., et al. (1995). Fragmentation and rearrangement of carbonyl-bridged compounds. Synthesis and crystal structure of new spirocycles containing azetidine rings. Journal of the Chemical Society, Perkin Transactions 1, (1), 59-64. Available from: [Link]

  • LibreTexts Chemistry. (2022). 6.11: Fragmentation Pathways. Available from: [Link]

  • Aveline, V., et al. (2024). Challenges and recent advances in quantitative mass spectrometry-based metabolomics. Mass Spectrometry Reviews. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when constructing highly saturated, sp³-rich fluorinated az...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when constructing highly saturated, sp³-rich fluorinated azetidine scaffolds.

The synthesis of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine presents a unique set of challenges: managing the extreme ring strain of the azetidine core, forming a sterically hindered quaternary center at C3, performing selective deoxofluorination without triggering elimination, and reducing a nitrile in the presence of an aliphatic C-F bond[1].

This guide bypasses generic advice, focusing strictly on the causality of reaction failures and providing field-proven, self-validating protocols to maximize your reaction yield.

Synthetic Workflow Visualization

The most reliable route to this target avoids direct fluorination of the azetidine ring itself, instead utilizing a spiro-epoxide intermediate to establish the C3 quaternary center, followed by functional group manipulation [1].

Synthesis A 1-Boc-azetidin-3-one B 1-Boc-1-oxa-5-azaspirohexane (Spiro-epoxide) A->B Me3S(O)I, NaH DMSO, rt C 1-Boc-3-(hydroxymethyl) azetidine-3-carbonitrile B->C KCN, LiClO4 MeCN, 60°C D 1-Boc-3-(fluoromethyl) azetidine-3-carbonitrile C->D 1. MsCl, Et3N 2. TBAF, THF E 1-[3-(Fluoromethyl)azetidin-3-yl] methanamine D->E 1. BH3·THF 2. HCl (Deprotection)

Fig 1: Optimized 4-step synthetic workflow for 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine.

Troubleshooting Guides & FAQs

Module 1: Epoxidation & Cyanidation (Forming the Quaternary Center)

Q: Why is the yield of my spiro-epoxide intermediate so low, and why does it degrade during isolation? A: Azetidin-3-ones are highly strained and prone to hydration or polymerization. Furthermore, the resulting spiro-epoxide (1-Boc-1-oxa-5-azaspiro[1]hexane) is highly sensitive to hydrolysis.

  • The Fix: Ensure strictly anhydrous conditions during the Corey-Chaykovsky reaction. Use trimethylsulfoxonium iodide (rather than the sulfonium variant) to favor thermodynamic control and prevent unwanted ring-expansion. Crucially, avoid aqueous acidic workups. Extract with EtOAc/brine, dry rapidly over Na₂SO₄, and use the crude epoxide immediately in the next step.

Q: Cyanide ring-opening of the epoxide is sluggish and leaves unreacted starting material. How can I drive this to completion? A: The quaternary center at C3 is sterically hindered, making direct nucleophilic attack by cyanide difficult. However, using harsh Lewis acids (like BF₃·OEt₂) to activate the epoxide will prematurely cleave the azetidine ring [4].

  • The Fix: Use Lithium Perchlorate (LiClO₄) as a mild Lewis acid. Li⁺ coordinates the epoxide oxygen, sufficiently lowering the LUMO to facilitate nucleophilic attack by KCN without possessing the oxophilicity required to rupture the azetidine core.

Module 2: Selective Fluorination (The Deoxofluorination Challenge)

Q: When I use DAST to fluorinate the hydroxymethyl group, I get massive amounts of elimination products (exocyclic alkenes) instead of the fluoromethyl derivative. What is the alternative? A: This is a classic failure mode. DAST (Diethylaminosulfur trifluoride) generates HF as a byproduct. In strained systems, the relief of steric strain at the C3 quaternary center heavily favors E1cB/E2 elimination over Sₙ2 substitution. Even milder reagents like XtalFluor-E offer only marginal improvements [2].

  • The Fix: Abandon direct deoxofluorination. Implement a two-step Mesylation/Fluorination sequence . By converting the alcohol to a mesylate (MsCl/Et₃N) and subsequently displacing it with a naked fluoride source like TBAF (Tetrabutylammonium fluoride), you shift the mechanism to a pure Sₙ2 pathway, entirely bypassing the highly reactive carbocationic/elimination pathways induced by sulfur-based fluorinating agents.

Module 3: Nitrile Reduction (Avoiding Defluorination)

Q: During the reduction of the nitrile to the methanamine, I observe significant defluorination and the formation of secondary amine dimers. How can I prevent this? A: Your choice of reducing agent is dictating these side reactions. LiAlH₄ is a "hard" nucleophile that can attack the C-F bond via Sₙ2 or Single Electron Transfer (SET) mechanisms, leading to defluorination. Conversely, catalytic hydrogenation (Raney Ni/H₂) often leads to dimerization because the intermediate imine reacts with the newly formed primary amine.

  • The Fix: Use Borane-THF (BH₃·THF) . Borane is an electrophilic reducing agent. It coordinates selectively to the electron-rich nitrile nitrogen first, reducing it cleanly to the amine without interacting with the highly electronegative (but poorly nucleophilic) fluorine atom [3].

Quantitative Data: Reagent Selection Matrices

Table 1: Reagent Selection for C3-Hydroxymethyl Fluorination Objective: Maximize Sₙ2 substitution while suppressing strain-release elimination.

Reagent SystemConditionsMajor Product ObservedIsolated Yield (%)
DASTDCM, -78 °C to rtExocyclic alkene (Elimination)< 15%
XtalFluor-E / DBUDCM, -78 °C to rt3-(fluoromethyl)azetidine45%
1. MsCl / 2. TBAF THF, 0 °C to 65 °C 3-(fluoromethyl)azetidine 82%

Table 2: Chemoselectivity in Nitrile Reduction Objective: Reduce the nitrile to a primary amine without C-F bond cleavage or dimerization.

Reducing AgentConditionsChemoselectivity IssueIsolated Yield (%)
LiAlH₄THF, 0 °C to rtExtensive defluorination20%
Raney Ni / H₂EtOH, 50 psi, rtDimerization (Secondary amine)35%
Raney Ni / H₂ + Boc₂OEtOH, 50 psi, rtGood, but requires extra deprotection65%
BH₃·THF THF, reflux, then HCl quench Clean conversion, no defluorination 88%

Standardized Experimental Protocols

Protocol A: Two-Step Synthesis of 1-Boc-3-(fluoromethyl)azetidine-3-carbonitrile

This self-validating protocol ensures the mesylate intermediate is fully consumed before isolation, preventing downstream purification issues.

  • Mesylation: Dissolve 1-Boc-3-(hydroxymethyl)azetidine-3-carbonitrile (1.0 eq) in anhydrous DCM (0.2 M). Add Et₃N (2.0 eq) and cool the reaction flask to 0 °C under N₂.

  • Dropwise, add Methanesulfonyl chloride (1.2 eq). Stir for 2 hours at 0 °C.

  • In-process check: TLC (Hexanes:EtOAc 1:1) should show complete consumption of the starting material.

  • Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo. Do not purify the crude mesylate; use it immediately.

  • Fluorination: Dissolve the crude mesylate in anhydrous THF (0.2 M). Add TBAF (1.0 M in THF, 1.5 eq).

  • Attach a reflux condenser and heat to 65 °C for 12 hours.

  • Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the fluorinated product.

Protocol B: Chemoselective Nitrile Reduction using BH₃·THF

This protocol utilizes an acidic quench to break the highly stable amine-borane complex, which is a common cause of artificially low yields if omitted [3].

  • Reduction: Dissolve 1-Boc-3-(fluoromethyl)azetidine-3-carbonitrile (1.0 eq) in anhydrous THF (0.1 M) under N₂. Cool to 0 °C.

  • Add BH₃·THF complex (1.0 M in THF, 3.0 eq) dropwise via syringe.

  • Remove the ice bath and heat the reaction to reflux for 4 hours.

  • Quench & Deprotection: Cool the reaction strictly to 0 °C. Carefully quench by adding MeOH dropwise until hydrogen evolution (effervescence) completely ceases.

  • To break the amine-borane complex and simultaneously remove the Boc protecting group, add 4M HCl in dioxane (10.0 eq) and heat to 60 °C for 2 hours.

  • Isolation: Concentrate the mixture in vacuo to remove boron-methyl esters. Basify the aqueous residue to pH 12 using 2M NaOH, extract extensively with DCM (5x), dry over Na₂SO₄, and concentrate to yield the free base 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine.

References

  • Recent progress in synthesis of 3-functionalized azetidines Arkivoc (2025). URL:[Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes Chemistry Europe / PMC (2022). URL:[Link]

  • Google Patents (2021).
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Semantic Scholar / Arkivoc (2018). URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine

Welcome to the Technical Support Center for the isolation and purification of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine . As a highly polar aliphatic diamine, this molecule presents a formidable set of chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine . As a highly polar aliphatic diamine, this molecule presents a formidable set of chromatographic challenges. It possesses a secondary azetidine amine and a primary methanamine, making it extremely basic, highly water-soluble, and prone to irreversible binding on standard stationary phases.

This guide is engineered for drug development professionals and synthetic chemists. It provides field-proven troubleshooting strategies, causal explanations for common purification failures, and self-validating experimental protocols to ensure high-yield recovery.

Section 1: Physicochemical Profile & Purification Bottlenecks

Before attempting purification, it is critical to understand how the molecular structure dictates macroscopic behavior. The table below summarizes the quantitative and qualitative data that drive our strategic choices.

Physicochemical PropertyChromatographic ConsequenceRecommended Optimization Strategy
Low Molecular Weight (~118 g/mol ) High volatility as a free base; severe risk of product loss during solvent evaporation under reduced pressure.Isolate as a bis-hydrochloride or trifluoroacetate salt prior to final concentration.
Dual Basic Centers (pKa ~9–10) Severe streaking on standard bare silica due to irreversible hydrogen bonding with acidic silanol groups.Utilize amine-functionalized silica (NH2-silica) or Strong Cation Exchange (SCX)[1].
Extreme Hydrophilicity Elutes in the void volume on standard C18 reversed-phase columns due to stationary phase collapse in highly aqueous mobile phases[2].Employ Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous-C18 (AQ-C18) columns.
Lack of UV Chromophore Invisible to standard UV detectors (e.g., 254 nm), leading to blind fraction collection.Use Evaporative Light Scattering Detection (ELSD), MS-directed purification, or Ninhydrin TLC staining.
Section 2: Troubleshooting Guide & FAQs

Q1: My product streaks from the baseline to the solvent front on standard silica gel, and my recovery is less than 20%. How can I resolve this? A1: This is a classic failure mode for aliphatic diamines. The basic nature of the secondary and primary amines in your molecule leads to strong, irreversible ion-exchange interactions with the acidic silanol groups (Si-OH) on the bare silica surface[1]. Solution: You must neutralize the stationary phase. Switch to amine-functionalized silica columns. If bare silica must be used, pre-treat the column with 1-5% Triethylamine (Et3N) or use a highly polar, basic mobile phase system (e.g., Dichloromethane / Methanol / Aqueous NH₄OH in a 80:18:2 ratio). If direct purification still fails, transient Boc-protection is highly recommended[3].

Q2: I attempted Reversed-Phase (RP) HPLC, but the compound elutes immediately in the void volume. What are my options? A2: Standard C18 alkyl chains undergo "phase collapse" (matting down against the silica core) when exposed to the highly aqueous mobile phases (>80% water) required to retain such polar molecules[2]. Solution: Transition to a HILIC methodology, which utilizes a water-enriched liquid layer on a polar stationary phase (like bare silica or diol) to retain polar compounds. Alternatively, use an AQ-C18 column (end-capped with hydrophilic groups to prevent phase collapse)[2] and add an ion-pairing agent like 0.1% Heptafluorobutyric acid (HFBA) to increase the molecule's apparent lipophilicity.

Q3: Standard acid-base liquid-liquid extraction is failing; the product remains in the aqueous layer even at pH 12. How do I extract it? A3: The single fluoromethyl group does not provide sufficient lipophilicity to overcome the massive solvation energy of the two unprotonated amines in water. Solution: Saturate the basic aqueous layer with inorganic salts (NaCl or K₂CO₃) to force the organic compound out of the aqueous phase ("salting out"), then extract with a highly polar organic mixture such as 10-20% Isopropanol in Chloroform. For a more elegant approach, bypass liquid extraction entirely and use a Strong Cation Exchange (SCX) catch-and-release protocol[4].

Q4: I have a clean fraction, but I lose over half my product mass during the final rotary evaporation step. Is the azetidine ring degrading? A4: It is highly unlikely to be degradation. Low molecular weight free-base amines (MW ~118) are highly volatile. When you evaporate the solvent, the free base co-evaporates. Solution: Always acidify your pure fractions with a controlled amount of HCl (e.g., 4M HCl in dioxane) prior to concentration. This converts the volatile free base into a non-volatile, stable bis-hydrochloride salt.

Section 3: Visual Workflows

To streamline your decision-making process, refer to the following logical workflows.

DecisionTree Crude Crude Mixture 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine Aqueous Aqueous / High Salt Matrix? Crude->Aqueous SCX SCX Catch & Release (Recommended) Aqueous->SCX Yes Organic Organic Matrix Aqueous->Organic No Complexity High Impurity Complexity? Organic->Complexity Boc Transient Boc-Protection + Normal Phase Complexity->Boc Yes (Co-elution risk) HILIC HILIC / AQ-C18 + ELSD Detection Complexity->HILIC No (Simple matrix)

Decision matrix for selecting a purification strategy based on crude matrix complexity.

SCX_Mechanism Load Load Wash 2. WASH 100% MeOH Neutrals & acids washed away Load->Wash Elute 3. ELUTE 2M NH3/MeOH Amines deprotonated Product released Wash->Elute Recover 4. RECOVER Evaporation Pure free base or salt formation Elute->Recover

Mechanism of Strong Cation Exchange (SCX) catch-and-release for diamine purification.

Section 4: Validated Experimental Protocols
Protocol A: Strong Cation Exchange (SCX) Catch-and-Release

This method leverages the dual basicity of the molecule to trap it on a sulfonic acid stationary phase, allowing neutral and acidic impurities to be washed away[4].

  • Preparation & Loading:

    • Dilute the crude reaction mixture in a 1:1 mixture of Methanol and Water.

    • Add 1M aqueous HCl dropwise until the pH is < 3.

    • Self-Validation Step: Spot the solution on pH indicator paper. It must read strongly acidic to ensure both the azetidine and methanamine nitrogens are fully protonated.

    • Load the solution onto a pre-conditioned SCX cartridge (conditioned with MeOH, then 0.1M HCl).

  • Washing (Impurity Removal):

    • Wash the cartridge with 3–5 column volumes (CV) of 100% Methanol.

    • Self-Validation Step: Collect the flow-through and spot it on a TLC plate. Stain with Ninhydrin and heat. If a purple spot appears, the column is overloaded; retain the flow-through. If clean, discard the wash.

  • Elution:

    • Elute the target diamine using 3–5 CV of 2M Ammonia in Methanol. The ammonia deprotonates the amines, breaking the ionic bond with the resin.

    • Self-Validation Step: Spot the eluate on TLC (Ninhydrin stain). A strong purple spot confirms product release.

  • Recovery:

    • Add 1.1 equivalents of 4M HCl in dioxane to the methanolic eluate to form the bis-hydrochloride salt, then concentrate under reduced pressure at 30°C to yield the solid product.

Protocol B: Transient Boc-Protection Workflow

If SCX is unavailable or the impurity profile is highly complex, temporarily masking the polarity of the amines allows for standard silica gel chromatography[3].

  • Protection:

    • Dissolve the crude free base in Dichloromethane (DCM). Add 3.0 equivalents of Triethylamine (Et3N) and 2.5 equivalents of Di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 12 hours.

    • Self-Validation Step: Perform a Ninhydrin stain of the reaction mixture. The color should shift from deep purple (free amines) to yellow/negative, confirming complete di-Boc protection.

  • Purification:

    • Concentrate the mixture and purify via standard flash chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The di-Boc intermediate will elute cleanly without streaking.

  • Deprotection:

    • Dissolve the purified intermediate in minimal DCM. Add 10 volumes of 4M HCl in Dioxane. Stir at room temperature.

    • Self-Validation Step: Observe the evolution of CO₂ gas. Cessation of bubbling (typically 1–2 hours) indicates primary completion. Confirm complete removal of the Boc groups via LC-MS.

  • Isolation:

    • Add cold diethyl ether to precipitate the pure 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine bis-hydrochloride salt. Filter and dry under a vacuum.

References
  • Benchchem - Removal of impurities from 1-(4-Methylbenzyl)
  • Labex - Strategies for the Flash Purification of Highly Polar Compounds Source: Teledyne Isco / Labex Application Notes URL
  • Reddit / Chempros - Purification of strong polar and basic compounds Source: r/Chempros Discussion Forum URL
  • Anal Chim Acta - Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase Source: PubMed / National Institutes of Health URL

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

1-[3-(Fluoromethyl)azetidin-3-yl]methanamine proper disposal procedures

Comprehensive Laboratory Safety and Disposal Protocol for 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine For drug development professionals and synthetic chemists, managing the lifecycle of specialized building blocks is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Protocol for 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine

For drug development professionals and synthetic chemists, managing the lifecycle of specialized building blocks is as critical as their application in target synthesis. 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine (CAS No. 1780699-49-1)[1] is an sp3-rich, fluorinated azetidine derivative increasingly utilized in medicinal chemistry to improve metabolic stability and modulate physicochemical properties.

However, its unique structural motifs—a strained four-membered azetidine ring, a primary amine, and a fluoromethyl group—dictate specific handling and disposal requirements to mitigate environmental and occupational hazards[2][3]. This guide provides a self-validating, step-by-step operational plan for the safe handling and professional disposal of this compound.

Hazard Profile and Causality Analysis

Before initiating any disposal protocols, it is essential to understand the chemical causality behind the required safety measures. The compound presents three primary hazard vectors:

  • Corrosivity/Irritation: The primary amine moiety imparts basicity, making the compound a potential skin, eye, and respiratory irritant[4][5].

  • Thermal Decomposition: Upon combustion, the fluoromethyl group and the nitrogen-containing azetidine ring will decompose to release highly toxic and corrosive gases, specifically Hydrogen Fluoride (HF), Carbonyl difluoride, and Nitrogen Oxides (NOx)[3][6].

  • Environmental Persistence: Fluorinated organics often exhibit resistance to standard environmental degradation, necessitating high-temperature destruction[2].

Table 1: Quantitative & Categorical Hazard Summary

Hazard ParameterSpecification / RequirementMechanistic Rationale
Waste Classification Halogenated Organic WastePresence of the covalently bound fluorine atom requires specific incineration protocols.
Incompatible Materials Strong oxidizing agents, strong acidsExothermic acid-base reactions; potential oxidative degradation of the azetidine ring[3].
Combustion Byproducts HF, NOx, CO, CO2Thermal breakdown of C-F and C-N bonds yields corrosive and toxic gases[3][6].
Required PPE Nitrile gloves, safety goggles, lab coatPrevents dermal and ocular exposure to the basic amine[5].
Storage Tightly closed, cool, dry, well-ventilatedPrevents atmospheric moisture absorption and amine oxidation[3][5].

Operational Disposal Workflow

The disposal of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine must strictly adhere to professional laboratory waste management standards. Under no circumstances should this material be disposed of via standard municipal waste, aqueous drain systems, or improvised treatment methods [2][4].

G Start Waste Generation: 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine Segregation Waste Segregation Start->Segregation Halogenated Halogenated Organic Waste Stream (Due to -F group) Segregation->Halogenated Containment HDPE/Glass Containment & Secondary Spill Tray Halogenated->Containment Disposal Licensed Professional Disposal Containment->Disposal Incineration High-Temp Incineration (>1000°C) Disposal->Incineration Scrubber Alkaline Scrubber (Neutralizes HF & NOx) Incineration->Scrubber

Standardized waste segregation and disposal workflow for fluorinated amines.

Step-by-Step Disposal Methodology

This protocol ensures that the chemical is safely transferred from the benchtop to final destruction without exposing personnel or the environment to hazardous intermediates.

Step 1: Preparation and PPE Verification

  • Action: Don appropriate Personal Protective Equipment (PPE), including a chemically resistant lab coat, nitrile gloves, and safety goggles[5].

  • Validation: Ensure all handling occurs within a certified, functioning chemical fume hood to prevent inhalation of any potential vapors or dust[3][5].

Step 2: Waste Segregation

  • Action: Designate the waste as Halogenated Organic Waste .

  • Causality: Because the molecule contains a fluorine atom, it cannot be mixed with non-halogenated solvents. Mixing halogenated waste with non-halogenated waste can lead to improper incineration temperatures at the disposal facility, resulting in the incomplete destruction and release of dioxins or free halogens.

Step 3: Containment and Solvation

  • Action: Transfer the residual compound or reaction mixtures containing the compound into a clearly labeled, chemically compatible waste container (typically High-Density Polyethylene (HDPE) or glass)[3].

  • Action: If the material is in a pure, solid state, it is recommended to dissolve or mix the material with a combustible solvent (e.g., ethanol or standard halogenated waste solvents) to facilitate safe pumping and burning at the incineration facility[2].

Step 4: Labeling and Storage

  • Action: Affix a standardized hazardous waste label detailing the exact chemical composition (e.g., "Contains: 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine, Halogenated").

  • Action: Store the sealed waste container in a designated, well-ventilated secondary containment tray away from strong acids and oxidizing agents until pickup[3][6].

Step 5: Professional Destruction (Incineration)

  • Action: Transfer the segregated waste to a licensed professional waste disposal service[2][5].

  • Causality: The licensed facility will destroy the compound via high-temperature chemical incineration. Crucially, because of the fluoromethyl group, the incinerator must be equipped with an afterburner and an alkaline scrubber[2]. The scrubber system uses basic solutions (like NaOH or Ca(OH)2) to capture and neutralize the highly corrosive Hydrogen Fluoride (HF) gas generated during the combustion of the C-F bonds, converting it into harmless, inert salts (e.g., Calcium Fluoride) before exhaust is released into the atmosphere.

Spill Response Procedures

In the event of an accidental spill during handling or transfer to waste containers:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[3][4].

  • Containment: Remove all sources of ignition[3].

  • Absorption: Soak up liquid spills with an inert absorbent material (e.g., vermiculite or sand). If the material is solid, carefully sweep it up while avoiding dust formation[3][4].

  • Disposal: Place the absorbed material or swept solid into a closed container and process it through the Halogenated Waste stream as detailed in Step 3[4]. Wash the spill site thoroughly after material pickup is complete[2].

References

  • Waykar Inc. (2023). Safety Data Sheet: Methylene fluoride. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: Azetidine-2-carboxamide. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic system of mechanistic risk mitigation. Handling 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine requires a sophistica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic system of mechanistic risk mitigation. Handling 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine requires a sophisticated understanding of its molecular architecture. This compound presents a "trifecta" of chemical liabilities: the severe basicity and corrosivity of a primary aliphatic amine, the inherent strain of an azetidine ring, and the thermal decomposition risks associated with a fluoromethyl group.

To ensure absolute safety and operational integrity, your laboratory must implement self-validating protocols that address these specific mechanistic threats.

Mechanistic Risk Profiling & Causality

Before donning any personal protective equipment (PPE), you must understand why this specific molecule is hazardous:

  • Primary Aliphatic Amine Corrosivity: The terminal methanamine group acts as a strong nucleophile and base. Upon contact with human tissue, aliphatic amines rapidly saponify epidermal lipids, leading to liquefaction necrosis. Furthermore, volatile amines are documented to cause "glaucopsia" (a blue-grey haziness of vision) due to the accumulation of fluid within corneal subepithelial cells (corneal edema)[1].

  • Fluoromethyl Thermal Instability: While the carbon-fluorine bond is generally stable at room temperature, any thermal event (e.g., fire, extreme friction, or incompatible chemical reaction) will cause the fluoromethyl group to decompose, releasing Hydrogen Fluoride (HF) gas [2],[3]. HF is a highly toxic, calcium-scavenging agent that causes deep tissue necrosis and systemic toxicity[4].

  • Azetidine Ring Strain: The 4-membered nitrogen heterocycle possesses significant ring strain, making the compound potentially reactive toward strong electrophiles or oxidizing agents, which could trigger exothermic runaway reactions.

Quantitative PPE Matrix & Mechanistic Rationale

Standard laboratory PPE is insufficient for this compound. Small aliphatic amines rapidly permeate standard nitrile or latex gloves. The following matrix outlines the mandatory, data-driven PPE requirements for handling this chemical.

PPE CategoryMaterial SpecificationQuantitative Metric / StandardMechanistic Rationale
Hand Protection Butyl Rubber or PE/EVAL LaminateBreakthrough time > 480 min (EN 374)Small aliphatic amines rapidly permeate standard nitrile (<10 min). Butyl rubber prevents transdermal lipid saponification.
Eye Protection Indirect-vented goggles + Face ShieldANSI Z87.1+ / EN 166 (Liquid Splash)Prevents amine vapor-induced corneal edema (glaucopsia) and protects against corrosive micro-droplets[1].
Respiratory Full-face PAPR with ABEK/P3 cartridgesAssigned Protection Factor (APF) = 1000Captures volatile basic amines and potential fluorinated aerosols if local exhaust ventilation fails.
Body Protection Tychem® 2000 apron over flame-resistant coatPermeation rate < 1.0 µg/cm²/minPrevents transdermal absorption and provides a barrier against accidental auto-ignition or thermal degradation.

Operational Workflow & Handling Protocol

To prevent exposure, the handling of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine must be treated as a closed-system operation. Follow this step-by-step methodology:

Step 1: Environmental Verification

  • Verify that the Class II Type B2 fume hood is fully operational with a calibrated face velocity between 0.4 and 0.6 m/s .

  • Clear the hood of all incompatible materials, particularly strong oxidizers, acids, and acid chlorides, which could trigger an exothermic ring-opening of the azetidine.

Step 2: PPE Donning & Preparation

  • Inspect Butyl rubber gloves for pinhole leaks using a pneumatic inflation test.

  • Place a static-dissipative weighing mat inside the fume hood to prevent static discharge, which could ignite amine vapors or dust.

Step 3: Dispensing and Transfer

  • Use only PTFE-coated or non-sparking spatulas.

  • Do not weigh on an open analytical balance. Tare a sealable vial, transfer the estimated mass of the chemical into the vial inside the fume hood, seal it, and then move the sealed vial to the analytical balance to record the exact mass.

  • Return the sealed vial to the hood before adding any reaction solvents.

Step 4: Decontamination

  • Wipe down all spatulas and hood surfaces with a mild, dilute acidic solution (e.g., 1% citric acid) to protonate and neutralize residual amine, rendering it non-volatile. Follow with a DI water rinse.

HandlingWorkflow Start 1. Fume Hood Check (Face Velocity 0.4-0.6 m/s) PPE 2. Don Specialized PPE (Butyl Gloves, Face Shield) Start->PPE Handling 3. Closed-System Transfer (Avoid Open Weighing) PPE->Handling Decon 4. Acidic Decontamination (1% Citric Acid Wash) Handling->Decon Waste 5. Halogenated Waste Segregation Decon->Waste

Figure 1: Standard operating procedure workflow for handling fluorinated azetidine derivatives.

Emergency Response & First Aid Escalation

Because this molecule presents a dual hazard (amine corrosivity + potential HF release upon decomposition), emergency response must be highly targeted.

  • Skin Contact (Amine Exposure): Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes under a safety shower. Do not attempt to neutralize the amine on the skin with strong acids, as the exothermic neutralization reaction will cause secondary thermal burns.

  • Thermal Decomposition (HF Exposure): If the compound is involved in a fire or extreme heat event, assume Hydrogen Fluoride gas has been generated[2]. If skin contact with HF condensate occurs, flush with water for 5 minutes, then immediately massage 2.5% Calcium Gluconate gel into the affected area to bind the fluoride ions and prevent deep bone decalcification[4]. Seek immediate emergency medical attention.

  • Inhalation: Move the victim to fresh air immediately. Administer 100% humidified oxygen if breathing is difficult.

EmergencyResponse Exposure Accidental Exposure Event (Spill, Splash, or Fire) Assess Assess Primary Hazard Exposure->Assess Amine Direct Chemical Contact (Amine Base Burn) Assess->Amine HF Thermal Decomposition (HF Gas Release) Assess->HF ActionAmine Flush with Copious Water (15+ mins, No Acids) Amine->ActionAmine ActionHF Apply 2.5% Calcium Gluconate Gel Immediately HF->ActionHF Med Immediate Medical Escalation (Provide SDS to EMS) ActionAmine->Med ActionHF->Med

Figure 2: Bifurcated emergency response pathway based on direct chemical contact vs. thermal decomposition.

Disposal & Waste Management

The disposal of 1-[3-(Fluoromethyl)azetidin-3-yl]methanamine requires strict logistical oversight due to the fluorine atom.

  • Segregation: Never mix this compound with general organic waste or acidic waste streams. It must be explicitly labeled and segregated as Halogenated Organic Base Waste .

  • Containment: Store waste in high-density polyethylene (HDPE) carboys. Do not use glass containers for long-term waste storage if there is any risk of degradation, as trace HF will etch and compromise glass.

  • Destruction: Disposal must be handled by a licensed hazardous waste contractor capable of high-temperature incineration (>1000 °C). The incineration facility must be equipped with alkaline acid-gas scrubbers to capture the corrosive hydrogen fluoride gas generated during the destruction of the fluoropolymer/fluorinated fragments[3].

Sources

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